3-Methoxy-3-methylazetidine hydrochloride
Description
Properties
IUPAC Name |
3-methoxy-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJSYRRWFXODEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693511 | |
| Record name | 3-Methoxy-3-methylazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905843-93-8 | |
| Record name | 3-Methoxy-3-methylazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Deployment of 3-Methoxy-3-methylazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, planar ring systems. This guide focuses on a particularly valuable derivative, 3-Methoxy-3-methylazetidine hydrochloride (CAS Number: 905843-93-8), a building block that has seen increasing use in the development of novel therapeutics.
The azetidine ring imparts a unique combination of properties to drug candidates. Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and lower lipophilicity compared to more common saturated heterocycles like piperidine and pyrrolidine. Furthermore, the 3,3-disubstituted azetidine core provides a rigid framework with well-defined exit vectors, allowing for the precise orientation of substituents to optimize interactions with biological targets. This can lead to enhanced binding affinity and selectivity.
This technical guide will provide an in-depth overview of the synthesis, characterization, and strategic applications of this compound, offering insights into its role as a key intermediate in the pursuit of next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 905843-93-8 | --INVALID-LINK--[1] |
| Molecular Formula | C5H12ClNO | --INVALID-LINK--[1] |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water and some organic solvents.[2] | ChemBK[2] |
| Storage | 2-8°C | ChemBK[2] |
Spectroscopic Characterization
While publicly available spectra are limited, the expected spectroscopic data for this compound are as follows. Commercial suppliers can provide lot-specific analytical data upon request.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methoxy group (a singlet), and the two methylene groups of the azetidine ring (likely complex multiplets due to coupling and the non-planar ring structure). The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 3-position, the methyl carbon, the methoxy carbon, and the two methylene carbons of the azetidine ring.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C5H11NO) at m/z 101.08, with fragmentation patterns characteristic of the azetidine ring.[4]
Synthesis of this compound: A Plausible and Detailed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine (Grignard Reaction)
-
Rationale: The introduction of the methyl group at the 3-position is efficiently achieved via a Grignard reaction with the commercially available N-Boc-3-azetidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions.
-
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-methylazetidine as a white solid.
-
Step 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine (Methylation)
-
Rationale: The methylation of the tertiary alcohol is achieved under standard Williamson ether synthesis conditions. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide that reacts with methyl iodide.
-
Procedure:
-
To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-methoxy-3-methylazetidine.
-
Step 3: Synthesis of this compound (N-Boc Deprotection)
-
Rationale: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, providing the product as a stable salt.[5]
-
Procedure:
-
Dissolve N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a minimal amount of methanol.
-
Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
-
Reactivity and Applications in Drug Discovery
This compound is a versatile building block, primarily utilized as a secondary amine for the construction of more complex molecular architectures. Its utility stems from the unique properties conferred by the azetidine ring and the specific substitution pattern.
Role as a Bioisostere
In medicinal chemistry, the concept of bioisosterism involves the substitution of one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[6][7] The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups, such as gem-dimethyl or tert-butyl groups, introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.
Caption: Bioisosteric relationship between a tert-butyl group and the 3-methoxy-3-methylazetidinyl moiety.
Applications in Patented Drug Candidates
The utility of this compound is evidenced by its incorporation into novel chemical entities disclosed in the patent literature.
-
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: This building block has been used in the synthesis of amino pyrazine derivatives as potential PI3K inhibitors.[8] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
-
VLA-4 Inhibitors: The compound is also a key intermediate in the development of inhibitors of Very Late Antigen-4 (VLA-4).[8] VLA-4 is an integrin protein that plays a crucial role in cell adhesion and is a therapeutic target for inflammatory diseases such as multiple sclerosis and Crohn's disease.
-
1,7-Naphthyridine Derivatives: It has been incorporated into 2-(Morpholin-4-yl)-1,7-naphthyridines, a class of compounds with potential therapeutic applications.[8]
The incorporation of the 3-methoxy-3-methylazetidine moiety in these examples highlights its role in exploring new chemical space and modulating the properties of drug candidates to achieve desired therapeutic profiles.
Conclusion
This compound is a valuable and strategic building block for modern drug discovery. Its unique three-dimensional structure, conferred by the strained azetidine ring, offers medicinal chemists a powerful tool to optimize the physicochemical and pharmacokinetic properties of lead compounds. While detailed synthetic and characterization data in the public domain remain somewhat limited, a robust understanding of azetidine chemistry allows for the rational design of synthetic routes and the confident application of this intermediate. Its documented use in the synthesis of inhibitors for key biological targets such as PI3K and VLA-4 underscores its importance and potential for the development of future therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic deployment of scaffolds like 3-methoxy-3-methylazetidine will undoubtedly play an increasingly significant role.
References
- 1. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 905843-93-8|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 5. reddit.com [reddit.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-Methoxy-3-methylazetidine Hydrochloride
Abstract: This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 3-methoxy-3-methylazetidine hydrochloride. Aimed at researchers and drug development professionals, it details the synergistic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Each analytical step is explained not merely as a protocol, but as a piece of a larger puzzle, demonstrating how orthogonal data streams are integrated to build an unambiguous and self-validating structural assignment. The causality behind experimental choices is emphasized, providing a logical pathway from determining the molecular formula to mapping the precise atomic connectivity and confirming the hydrochloride salt form.
Introduction
The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties compared to more flexible acyclic or larger ring analogues.[1] Azetidine derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals, highlighting their importance in drug design.[1][2]
Importance of Precise Structure Elucidation for Drug Development
In drug development, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to significant safety issues. The structure of an active pharmaceutical ingredient (API) dictates its function, reactivity, and interaction with biological targets. Therefore, a rigorous and systematic approach to structure elucidation, using a suite of orthogonal analytical techniques, is a foundational requirement for any research and development program.[3][4]
Scope of the Guide
This document serves as a detailed guide to the complete structural characterization of this compound. It follows a logical workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the precise mapping of the molecular framework and stereochemistry. The final section addresses the confirmation of the compound's existence as a hydrochloride salt, a critical factor for its stability, solubility, and handling properties.
Predicted and Observed Physicochemical Properties
Before embarking on experimental analysis, it is useful to compile known and predicted properties. This data, often available from chemical databases like PubChem, provides a baseline for experimental verification.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[5] |
| Molecular Weight | 137.61 g/mol | PubChem[5] |
| Monoisotopic Mass | 137.0607417 Da | PubChem[5] |
| Parent Compound Formula | C₅H₁₁NO | PubChem[6] |
| Parent Monoisotopic Mass | 101.08406 Da | PubChem[6] |
| XlogP (Predicted) | -0.3 | PubChem[6] |
Mass Spectrometry (MS) Analysis
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the parent molecule and confirm its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[7]
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to achieve high mass accuracy (< 5 ppm).[7]
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Interpretation: Confirming the Molecular Formula
The primary goal is to identify the molecular ion peak corresponding to the protonated parent compound, 3-methoxy-3-methylazetidine. The expected m/z for [C₅H₁₁NO + H]⁺ is calculated from its monoisotopic mass (101.08406 Da) + mass of H⁺ (1.00728 Da), which equals 102.09134 Da .
An experimental HRMS result yielding an m/z value within a narrow tolerance (e.g., 102.0913 ± 0.0005) provides strong evidence for the elemental formula C₅H₁₁NO. This step validates the foundational building block of the structure before further analysis.
Fragmentation Analysis
While ESI is a soft ionization technique, some fragmentation can occur. In azetidine-containing compounds, fragmentation patterns often involve cleavages within or adjacent to the strained ring system.[8] These fragments can provide initial clues about the molecule's connectivity, which can be further investigated by tandem MS (MS/MS) experiments if needed.
Infrared (IR) Spectroscopy Analysis
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups and confirm the presence of the hydrochloride salt.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum first and ratio it against the sample spectrum.
Interpretation of Key Vibrational Frequencies
The IR spectrum provides a diagnostic fingerprint of the molecule's covalent bonds. For this compound, the key absorptions are:
-
N-H⁺ Stretch (Ammonium Salt): A very broad and strong absorption band in the 3000-2700 cm⁻¹ region is highly characteristic of a secondary amine salt.[9] This broadness is due to hydrogen bonding and overtone/combination bands. This is a critical piece of evidence for the hydrochloride form.
-
C-H Stretch: Peaks observed between 3000-2850 cm⁻¹ are due to the stretching of sp³ C-H bonds in the methyl and methylene groups. These often appear as shoulders on the much broader N-H⁺ stretch.[9]
-
C-O Stretch (Ether): A strong, distinct peak typically in the 1150-1085 cm⁻¹ range indicates the C-O single bond of the methoxy group.
-
C-N Stretch: Aliphatic amine C-N stretching vibrations appear in the 1250–1020 cm⁻¹ region and may overlap with other signals.[10]
Caption: Key IR absorptions for structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule.[11][12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[13][14]
Protocol: Sample Preparation and NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will cause the exchangeable N-H protons to disappear, which can be a useful diagnostic tool.[15]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Experiments: Acquire the following spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
1D NMR Analysis
5.3.1 ¹H NMR: Proton Environment Analysis The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
-
Signal 1 (Singlet, 3H): Expected around 1.5 ppm. Corresponds to the methyl group (CH₃) attached to the quaternary carbon. It is a singlet because it has no adjacent protons.
-
Signal 2 (Singlet, 3H): Expected around 3.2 ppm. Corresponds to the methoxy group (OCH₃) . It is also a singlet.
-
Signal 3 & 4 (Multiplets, 4H total): Expected for the two methylene groups (CH₂) of the azetidine ring. Due to the ring strain and the presence of a stereocenter, these protons are diastereotopic and will likely appear as complex multiplets, not simple triplets.[16] They are expected in the 3.5-4.5 ppm range, deshielded by the adjacent nitrogen atom.[17][18]
-
Signal 5 (Broad Singlet, ~2H): Expected over a wide range (e.g., 9-12 ppm in DMSO-d₆). This corresponds to the two protons on the positively charged nitrogen (NH₂⁺ ). Its broadness is characteristic, and it would disappear upon D₂O exchange.[15]
5.3.2 ¹³C NMR: Carbon Skeleton Mapping The ¹³C NMR spectrum (often with DEPT-135) identifies all unique carbon atoms.
-
Quaternary Carbon (C): One signal, expected around 75-85 ppm for the C3 carbon bonded to both the methyl and methoxy groups. DEPT-135 would show this as a null signal.
-
Methylene Carbons (CH₂): Two signals for the C2 and C4 carbons of the azetidine ring, expected in the 50-65 ppm range.
-
Methyl Carbon (CH₃): One signal for the methyl group, expected around 20-30 ppm.
-
Methoxy Carbon (CH₃): One signal for the methoxy group, expected around 50-60 ppm.
2D NMR Correlation Spectroscopy
2D NMR experiments are essential for connecting the puzzle pieces from 1D NMR into a complete molecular structure.[11][19]
5.4.1 COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two proton signals in the COSY spectrum indicates they are on adjacent carbons. This would confirm the connectivity between the two methylene groups in the azetidine ring.
5.4.2 HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[19][20] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum.
5.4.3 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[20] Key expected correlations for 3-methoxy-3-methylazetidine are:
-
Protons of the methyl group should show a correlation to the quaternary carbon , the methoxy carbon , and the two methylene carbons .
-
Protons of the methoxy group should show a correlation to the quaternary carbon .
-
Protons of the methylene groups should show correlations to the quaternary carbon and the other methylene carbon.
Caption: Integrated workflow for NMR-based structure elucidation.
Data Summary Table: NMR Chemical Shifts and Correlations
(Note: Chemical shifts are predictive and may vary based on solvent and conditions.)
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|
| 1 (-CH₃) | ~1.5 (s, 3H) | ~25 | C3, C2, C4 |
| 2 (-OCH₃) | ~3.2 (s, 3H) | ~55 | C3 |
| 3 (-C-) | - | ~80 | - |
| 4 (-CH₂-) | ~3.8-4.2 (m, 2H) | ~60 | C3, C5 |
| 5 (-CH₂-) | ~3.8-4.2 (m, 2H) | ~60 | C3, C4 |
| 6 (-NH₂⁺-) | ~9-12 (br s, 2H)| - | C4, C5 |
Confirmation of the Hydrochloride Salt Form
Significance of Salt Form in Pharmaceutical Science
The salt form of a drug substance dramatically influences its properties, including solubility, stability, hygroscopicity, and bioavailability. Confirming the 1:1 stoichiometry of the amine and hydrochloric acid is crucial for quality control and regulatory compliance.
Evidence from Spectroscopic Data
-
IR Spectroscopy: As discussed in Section 4.2, the presence of a broad, strong absorption band for the N-H⁺ stretch between 3000-2700 cm⁻¹ is primary evidence for the ammonium salt.[9][21]
-
NMR Spectroscopy: The presence of the exchangeable NH₂⁺ signal in the ¹H NMR spectrum, along with the general downfield shift of the adjacent methylene protons (C4, C5) due to the electron-withdrawing effect of the positive charge, supports the salt structure.[15][17]
Titrimetric Analysis for Chloride Content
A definitive confirmation can be achieved through quantitative analysis, such as potentiometric titration with silver nitrate (AgNO₃). This classic analytical method will precipitate silver chloride (AgCl) and allow for the precise determination of the chloride content by weight, confirming the 1:1 molar ratio with the parent amine.
Final Structure Confirmation and Conclusion
Synthesis of Evidence
The structure of this compound is confirmed through the convergence of all analytical data:
-
HRMS establishes the correct elemental formula for the parent amine (C₅H₁₁NO).
-
FTIR identifies the key functional groups (ammonium salt, ether) and confirms the hydrochloride form.
-
1D and 2D NMR provide the definitive atomic connectivity, mapping out the azetidine ring and the substitution pattern at the C3 position.
-
Titration quantitatively confirms the 1:1 salt stoichiometry.
This multi-faceted, self-validating approach leaves no ambiguity in the final structural assignment.
Caption: Annotated structure of the target compound.
Concluding Remarks on Methodological Synergy
The elucidation of a chemical structure is a process of logical deduction, where each experiment provides a piece of a larger puzzle. No single technique is sufficient on its own. It is the synergy between mass spectrometry, vibrational spectroscopy, and the unparalleled detail of multi-dimensional NMR that provides the confidence required for advancing chemical entities through the rigorous pipeline of drug discovery and development.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fiveable.me [fiveable.me]
- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Methoxy-3-methylazetidine Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
Welcome to this comprehensive technical guide on the solubility of 3-Methoxy-3-methylazetidine hydrochloride. As a crucial building block in modern medicinal chemistry, understanding the solubility of this azetidine derivative is paramount for researchers, process chemists, and formulation scientists.[1] In the intricate dance of drug discovery and development, solubility is a fundamental parameter that dictates the feasibility of reaction conditions, the efficiency of purification, and the ultimate bioavailability of a therapeutic agent. This guide is designed to move beyond a simple recitation of facts, offering instead a deep dive into the theoretical underpinnings of solubility, a robust experimental framework for its determination, and practical insights to empower your research and development endeavors.
Unveiling the Molecule: Physicochemical Properties of this compound
Before delving into its behavior in solution, it is essential to understand the intrinsic properties of this compound. This small, heterocyclic amine salt possesses a unique combination of structural features that govern its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| IUPAC Name | 3-methoxy-3-methylazetidine;hydrochloride | [2] |
| SMILES | CC1(CNC1)OC.Cl | [2] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Topological Polar Surface Area | 21.3 Ų | [3] |
The presence of a tertiary amine, a methoxy group, and its formulation as a hydrochloride salt are the primary determinants of its solubility profile. The hydrochloride salt form significantly enhances its polarity compared to the free base, making it readily soluble in water.[1] However, its solubility in organic solvents, which is critical for synthetic transformations and purifications, requires a more nuanced understanding.
The Science of Dissolution: Theoretical Principles Governing Solubility
The adage "like dissolves like" is a foundational concept in chemistry, and it holds particularly true for the solubility of ionic compounds like this compound in organic media. The solubility of a solute in a solvent is a thermodynamic equilibrium process, governed by the change in Gibbs free energy (ΔG) of the system. Dissolution will occur spontaneously if ΔG is negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the solution process.
Several key factors dictate the solubility of this amine salt in organic solvents:
-
Solvent Polarity: This is arguably the most critical factor. Polar solvents, which have a significant dipole moment, are better able to solvate the charged ammonium cation and the chloride anion through ion-dipole interactions. Protic polar solvents, such as alcohols (methanol, ethanol), can also engage in hydrogen bonding with the chloride anion and the N-H of the protonated azetidine, further stabilizing the dissolved ions. Aprotic polar solvents (e.g., acetonitrile, acetone) can solvate the cation but are less effective at solvating the anion. Nonpolar solvents like toluene lack the ability to effectively solvate ions, leading to very poor solubility.
-
Lattice Energy of the Salt: Before dissolution can occur, the energy of the crystal lattice, which holds the ions together in the solid state, must be overcome. A higher lattice energy will generally lead to lower solubility.
-
Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. A high solvation energy, resulting from strong ion-solvent interactions, will favor dissolution.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. For this compound, solvents that can accept a hydrogen bond from the protonated amine and donate a hydrogen bond to the chloride ion will be particularly effective.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A visual representation of this decision-making process is provided below.
Caption: A workflow diagram illustrating the predicted solubility based on solvent properties.
A Practical Approach: Experimental Determination of Solubility
While theoretical principles provide a valuable predictive framework, empirical determination of solubility is essential for accurate and reliable data. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method involves equilibrating an excess of the solid solute with the solvent until a saturated solution is formed.
Detailed Experimental Protocol: The Shake-Flask Method
This protocol outlines a robust and self-validating procedure for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), toluene) of high purity (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another validated analytical method for quantification.[5][6]
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.
-
Addition of Excess Solute: To a series of vials, add a known volume of each solvent (e.g., 5 mL). To each vial, add an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is to add an amount that is visibly in excess.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period. A common equilibration time is 24-48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[7]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, it may be necessary to accurately dilute the filtered saturate solution with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a pre-validated analytical method. HPLC is a common and reliable technique. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
Data Analysis and Reporting: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL or g/L.
Rationale Behind the Experimental Choices
-
Use of Excess Solute: This ensures that the solution reaches thermodynamic equilibrium and is truly saturated.
-
Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Extended Equilibration Time: This allows the dissolution process to reach a steady state, providing the true thermodynamic solubility rather than a kinetically limited value.
-
Centrifugation and Filtration: These steps are vital for the complete removal of undissolved solid, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the method used to quantify the dissolved solute.
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.
Predicted Solubility Profile and Data Presentation
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities effectively solvate both the cation and anion. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to High | Good at solvating the cation via dipole-ion interactions, but less effective at solvating the chloride anion due to the lack of hydrogen bond donation. |
| Moderately Polar | Tetrahydrofuran (THF) | Low to Moderate | Limited polarity and lack of hydrogen bonding reduce its ability to effectively solvate the ionic species. |
| Nonpolar | Toluene, Hexane | Very Low | Ineffective at solvating ions due to the absence of a significant dipole moment, leading to minimal dissolution. |
For researchers who undertake the experimental determination, the results should be tabulated in a clear and concise manner for easy comparison. An example of such a table is provided below.
| Organic Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Methanol | 25 | Insert experimental value |
| Ethanol | 25 | Insert experimental value |
| Isopropanol | 25 | Insert experimental value |
| Acetonitrile | 25 | Insert experimental value |
| Acetone | 25 | Insert experimental value |
| Tetrahydrofuran (THF) | 25 | Insert experimental value |
| Toluene | 25 | Insert experimental value |
Conclusion: Empowering Research Through a Deeper Understanding of Solubility
The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic chemistry and drug development. While specific quantitative data may not be readily available, a thorough understanding of the underlying physicochemical principles, coupled with a robust experimental protocol like the shake-flask method, provides a powerful framework for its determination. This guide has aimed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to confidently navigate the solubility landscape of this important pharmaceutical intermediate. By applying the theoretical concepts and practical methodologies outlined herein, you will be well-positioned to optimize your experimental designs, streamline your workflows, and ultimately accelerate your research and development objectives.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
A Technical Guide to the Stability and Storage of 3-Methoxy-3-methylazetidine Hydrochloride
Executive Summary
3-Methoxy-3-methylazetidine hydrochloride is a substituted azetidine building block utilized in pharmaceutical research and development.[1] The inherent ring strain of the four-membered azetidine core, combined with its formulation as a hydrochloride salt, presents a unique stability profile that requires careful consideration.[2][3] This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and seek to ensure its integrity throughout the discovery and development lifecycle.
Physicochemical Properties and Identification
A foundational understanding of the compound's basic properties is essential for proper handling and experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | MFCD11100995 | [4] |
| CAS Number | 905843-93-8 | [4] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| Parent Compound | 3-Methoxy-3-methylazetidine (CID: 46911956) | |
| Structure | CC1(CNC1)OC.Cl |
Core Stability Considerations: A Tale of Two Moieties
The stability profile of this compound is primarily dictated by the interplay between its strained azetidine ring and the nature of its hydrochloride salt form.
The Azetidine Ring: Inherent Strain and Reactivity
The four-membered azetidine ring is a "privileged scaffold" in medicinal chemistry, but its utility is intrinsically linked to its electronic and conformational properties. The ring possesses significant strain energy (approx. 25.4 kcal/mol), which makes it more reactive than its five- and six-membered counterparts (pyrrolidine and piperidine) but considerably more stable and easier to handle than the three-membered aziridine ring.[2][3][5] This inherent strain is the primary driver for potential degradation, as it provides a thermodynamic driving force for ring-opening reactions.[3]
The Hydrochloride Salt: A Double-Edged Sword
Converting amines to their hydrochloride salts is a standard pharmaceutical practice for several reasons. It generally enhances water solubility and increases the compound's shelf-life compared to the more reactive free base.[6] The salt form effectively "protects" the amine, rendering it less susceptible to certain degradation pathways.[6]
However, the presence of the chloride counter-ion means the compound is the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl). This has two critical implications:
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7][8] This can compromise chemical stability and alter physical properties.[7]
-
Acidic Nature: In the presence of moisture, the compound can create a localized acidic microenvironment. While the azetidine nitrogen is protonated in the salt form, further acidic conditions can promote degradation, particularly acid-catalyzed ring-opening.[9][10] Studies on related N-substituted azetidines have shown that the pKa of the azetidine nitrogen is a key determinant of stability, with protonation being a crucial step preceding ring-opening.[9]
Key Factors Influencing Stability
Maintaining the integrity of this compound requires strict control over its environmental conditions.
Temperature
-
Mitigation: Long-term storage under refrigerated conditions (2-8°C) is consistently recommended to minimize thermal degradation and preserve shelf-life.[4][11] While the compound may be stable at ambient temperatures for short durations, such as during transportation, prolonged exposure should be avoided.[4]
Humidity (Hygroscopicity)
-
Impact: As a hydrochloride salt, the compound is susceptible to moisture absorption.[7][8] This can have several deleterious effects:
-
Initiation of Hydrolysis: Absorbed water can act as a nucleophile, potentially leading to the hydrolytic cleavage of the methoxy group or, more critically, the opening of the azetidine ring.
-
Physical State Alteration: The powder may become clumpy, deliquesce, or turn into a gummy solid, making accurate weighing and handling difficult.[12]
-
Compromised Assays: The presence of water will affect the compound's effective concentration, leading to errors in experimental results.
-
-
Mitigation: The compound must be stored in a dry environment. Containers should be tightly sealed immediately after use.[13][14] Storage in a desiccator or a controlled low-humidity environment is best practice.
pH (in solution)
-
Impact: The stability of the azetidine ring is highly pH-dependent. In aqueous solution, the compound will generate an acidic pH. Under strongly acidic conditions (pH < 2), the rate of acid-catalyzed, water-mediated ring-opening is expected to increase significantly.[9] Conversely, under strongly basic conditions, while the free base form would be generated, other degradation pathways could be initiated.
-
Mitigation: When preparing stock solutions, use aprotic organic solvents where possible. If aqueous solutions are required, they should be prepared fresh and used immediately. Buffering the solution to a mid-range pH (e.g., 5-7) may improve stability for short-term experimental use, but this should be verified empirically.
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound under hydrolytic (acidic) stress is the opening of the strained azetidine ring. This proceeds through the formation of a reactive azetidinium ion intermediate.
Caption: Plausible acid-catalyzed hydrolytic degradation pathway.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the compound's integrity.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[4][11] |
| Atmosphere | Dry / Inert | Prevents moisture absorption and subsequent hydrolysis.[8] |
| Container | Tightly-sealed, opaque | Protects from moisture and light.[13][14] |
| Location | Well-ventilated area | Safety requirement for handling amine compounds.[13][15] |
| Incompatibles | Store away from strong bases and oxidizing agents | Prevents chemical reactions.[15] |
Safe Handling Procedures
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.
-
Engineering Controls: Handle within a chemical fume hood or a well-ventilated enclosure to minimize inhalation risk.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][16]
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Perform weighing operations expeditiously to minimize exposure to ambient air and humidity.
-
Cleanup: Clean spills promptly. Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols for Stability Assessment
To empirically validate stability or investigate degradation, a forced degradation study is the industry-standard approach.
Forced Degradation (Stress Testing) Workflow
This protocol exposes the compound to exaggerated conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology for Hydrolytic Degradation
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Rationale: A co-solvent is used to ensure solubility of both the parent compound and potential degradants of varying polarity.
-
-
Reaction Setup:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[17]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[17]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Rationale: These conditions represent the extremes of pH and provide insight into the compound's lability to acid- and base-catalyzed reactions.
-
-
Incubation:
-
Incubate all solutions, including a control sample of the stock solution, in a controlled temperature bath (e.g., 60°C).[17]
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Rationale: Elevated temperature accelerates the rate of degradation, allowing for the observation of degradation products within a practical timeframe.
-
-
Sample Quenching and Analysis:
-
Immediately before analysis, quench the reaction in the acidic and basic samples by neutralizing them. (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze all samples by a validated, stability-indicating HPLC or LC-MS method to monitor the decrease in the parent peak area and the formation of new impurity peaks.
-
Rationale: Quenching stops the degradation process, ensuring the analytical result reflects the specific time point. LC-MS is crucial for obtaining mass information about the new peaks to aid in structural elucidation.
-
Conclusion
This compound is a valuable research chemical whose stability is governed by the structural features of its strained azetidine ring and its formulation as a hydrochloride salt. While the salt form confers greater stability than the free base, the compound remains susceptible to degradation by heat and, most significantly, by moisture and acidic conditions, which can promote hydrolytic ring-opening. Strict adherence to recommended storage conditions—specifically refrigeration (2-8°C) in a tightly sealed container to protect from humidity—is essential for preserving its chemical integrity. For applications requiring aqueous solutions, fresh preparation and immediate use are strongly advised to mitigate the risk of degradation.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 905843-93-8|3-Methoxy-3-methylazetidine HCl: In Stock [parkwayscientific.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrochloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis Precursors of 3-Methoxy-3-methylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-3-methylazetidine hydrochloride is a valuable saturated heterocyclic scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique structural properties, including a strained four-membered ring and a tertiary methoxy group, offer a distinct vector for molecular exploration in drug design. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of this important building block. We will delve into the preparation of key intermediates, such as N-protected 3-azetidinones and their subsequent functionalization, providing detailed experimental protocols, mechanistic insights, and comparative data to inform synthetic strategy and execution.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[2] The inherent ring strain of the azetidine nucleus imparts unique conformational constraints and metabolic stability to parent molecules, often leading to improved pharmacological profiles.[3] Specifically, 3-substituted azetidines are prevalent motifs in a wide array of biologically active compounds, demonstrating activities ranging from antibacterial to anticancer.[4] The synthesis of these strained rings, however, presents a considerable challenge to synthetic chemists.[3] This guide focuses on the precursors and methodologies for the synthesis of this compound, a key building block for further chemical elaboration.
Strategic Overview of Azetidine Synthesis
The construction of the azetidine ring can be approached through several strategic disconnections. The most common and effective methods include:
-
Intramolecular Cyclization: Formation of the azetidine ring via the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[5]
-
[2+2] Cycloaddition: The direct formation of the four-membered ring through the reaction of an imine with an alkene or a ketene, known as the aza Paternò–Büchi reaction.[6]
-
Ring Expansion of Aziridines: The conversion of readily available three-membered aziridine rings into the corresponding four-membered azetidines.[7]
This guide will focus on the intramolecular cyclization approach, which is a robust and widely employed strategy for the synthesis of 3-substituted azetidines, starting from readily available precursors.
Key Precursor: N-Protected 3-Azetidinone
A pivotal precursor for the synthesis of 3-methoxy-3-methylazetidine is an appropriately N-protected 3-azetidinone. The protecting group is crucial for modulating the reactivity of the nitrogen atom and ensuring the stability of the azetidine ring during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[8][9]
Synthesis of 1-Boc-3-azetidinone
The synthesis of 1-Boc-3-azetidinone typically starts from commercially available precursors and involves a multi-step sequence. A common route involves the Horner-Wadsworth-Emmons reaction of a protected ketone.[10]
Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [10]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL).
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) and stir for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture and stir for 1 hour.
-
Quench the reaction by the addition of water (250 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the product by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.
Functionalization of the C3 Position: Introduction of the Methyl and Hydroxyl Groups
With the N-protected 3-azetidinone in hand, the next critical step is the introduction of the methyl and hydroxyl groups at the C3 position. This is typically achieved through a Grignard reaction, where a methylmagnesium halide is added to the ketone functionality of the azetidinone.[11][12][13]
dot
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine [11]
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, activate magnesium turnings (1.2 eq) with a small crystal of iodine.
-
Slowly add a solution of methyl bromide (or methyl iodide) in anhydrous diethyl ether or THF to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-hydroxy-3-methylazetidine.
O-Methylation of the Tertiary Alcohol
The subsequent step involves the O-methylation of the tertiary hydroxyl group to introduce the desired methoxy functionality. This transformation can be achieved using a variety of methylating agents, with the choice of reagent and reaction conditions being critical to avoid side reactions.[14]
| Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl iodide (MeI) | Sodium hydride (NaH) | THF | 0 °C to rt | Variable | [15] |
| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (NaOH) | Dichloromethane (DCM) | rt | Good | Generic |
| Trimethyloxonium tetrafluoroborate | Proton sponge | Dichloromethane (DCM) | 0 °C to rt | Good | Generic |
Table 1: Comparison of O-Methylation Conditions
Experimental Protocol: Synthesis of 1-Boc-3-methoxy-3-methylazetidine [15]
-
To a solution of 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection and Salt Formation
The final step in the synthesis is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc protected intermediate with a strong acid, such as hydrochloric acid in an organic solvent.[16][17]
dot
Caption: Mechanism of N-Boc deprotection under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolve 1-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a suitable organic solvent such as diethyl ether, dioxane, or methanol.
-
Cool the solution to 0 °C.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic use of protecting groups and the careful execution of key chemical transformations. The successful synthesis hinges on the efficient preparation of the N-protected 3-azetidinone precursor, followed by a robust Grignard addition, selective O-methylation, and a clean deprotection/salt formation step. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this valuable building block for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. CN115385840B - Process for preparing 3-methoxyazetidine hydrochloride - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
From Curiosity to Cornerstone: A Technical Guide to the Discovery and History of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, azetidine, has undergone a remarkable transformation from a mere chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and advantageous physicochemical properties have established it as an indispensable tool in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted azetidines, offering field-proven insights for professionals in drug development.
The Genesis of a Strained Ring: An Early Discovery
The journey of the azetidine ring began in 1888, when German chemists Siegmund Gabriel and J. Weiner first documented its synthesis. Their seminal work detailed the intramolecular cyclization of γ-bromopropylamine through treatment with a base, a foundational discovery that opened the door to the exploration of this unique heterocyclic system[1]. The inherent ring strain of the four-membered ring, a result of bond angle deviation from the ideal tetrahedral geometry, posed a considerable synthetic hurdle for early chemists, making its initial isolation a significant achievement[1][2]. For many years, azetidines were considered esoteric relatives of the more readily accessible aziridines[2][3]. However, the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid, sparked a growing interest in this scaffold[3][4].
A Chronological Odyssey Through Synthetic Methodologies
The synthetic toolkit for constructing the azetidine ring has expanded dramatically since its initial discovery. Early approaches were often low-yielding and lacked broad applicability. However, the increasing recognition of the azetidine motif's potential has catalyzed the development of more efficient and versatile synthetic strategies[1][5].
Foundational Intramolecular Cyclizations
The classical and original method for azetidine synthesis involves the intramolecular cyclization of a γ-amino halide or a similar substrate[1][6]. This approach, while historically significant, often requires multi-step procedures.
Protocol: Classical Intramolecular Cyclization of a γ-Amino Halide
-
Precursor Synthesis: Synthesize the open-chain precursor, a γ-amino halide (e.g., 3-bromopropylamine). This can often be achieved through standard functional group transformations.
-
Cyclization Reaction: Dissolve the γ-amino halide precursor in a suitable solvent, such as ethanol or acetonitrile.
-
Base Addition: Add a base, such as sodium carbonate or triethylamine, to the reaction mixture. The base facilitates the deprotonation of the amine, promoting nucleophilic attack.
-
Heating: Heat the reaction mixture under reflux to drive the intramolecular nucleophilic substitution, leading to the formation of the azetidine ring.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Purify the crude product by distillation or column chromatography to obtain the desired azetidine.
The Advent of Modern Synthetic Strategies
The demand for more efficient, modular, and functional group-tolerant methods has led to the development of a host of modern synthetic strategies.
Leveraging the inherent strain of the three-membered aziridine ring, this strategy facilitates the insertion of a carbon atom to form the four-membered azetidine ring[7][8]. This method has proven to be a valuable route to functionalized azetidines[9].
The direct formation of the four-membered ring through the reaction of an imine with an alkene, known as the aza Paternò-Büchi reaction, offers a concise route to the azetidine skeleton[7][9][10]. Photochemical methods, in particular, have seen significant advancements in recent years[3][11]. In 2020, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light and an iridium photocatalyst[3].
A powerful and atom-economical approach involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds[12][13]. This method allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring, often with the aid of a directing group like picolinamide[13].
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines[3][13]. This approach allows for the introduction of a wide range of functional groups at the 3-position of the azetidine ring.
Caption: The bioisosteric replacement of a functional group with an azetidine.
A Diverse Range of Pharmacological Activities
Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities. These include anticancer, antibacterial, antimicrobial, anti-inflammatory, and antiviral properties, as well as applications in treating central nervous system disorders. [5]The structural rigidity and stability of the azetidine ring make it an attractive scaffold for developing potent and selective therapeutic agents. [5]For example, azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, [14][15]and azetidine-based compounds have shown promising antibacterial activity against resistant strains. [16]
Future Directions
The field of azetidine chemistry continues to evolve, with ongoing research focused on the development of even more efficient and stereoselective synthetic methods. The exploration of novel applications for azetidines in medicinal chemistry, materials science, and catalysis is an active area of investigation. As our understanding of the unique properties of this strained heterocycle deepens, the importance of substituted azetidines in scientific research and development is certain to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Azetidines [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Azetidine synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to the Physical and Chemical Characterization of 3-Methoxy-3-methylazetidine HCl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-methylazetidine hydrochloride (HCl) is a substituted azetidine derivative of increasing interest in medicinal chemistry and drug development. As a key building block, the precise characterization of its physical and chemical properties is paramount to ensure reproducibility, purity, and success in subsequent synthetic applications. This guide provides a comprehensive overview of the physical form and appearance of 3-Methoxy-3-methylazetidine HCl, offering field-proven insights into its handling, characterization, and quality control.
The hydrochloride salt form is often utilized to improve the stability and handling characteristics of the parent amine, 3-Methoxy-3-methylazetidine. Understanding the nature of this salt is the first step in its effective use.
Part 1: Physical Form and Appearance
The accurate assessment of a starting material's physical state is a critical, yet often overlooked, component of quality control. Variations can indicate impurities, degradation, or improper storage.
Macroscopic Appearance
3-Methoxy-3-methylazetidine HCl is typically supplied as a solid. However, the specific appearance can vary between batches and suppliers. It is most commonly described as a white to off-white crystalline solid .[1] Some sources may also describe it as a pale grey solid.[2] The presence of color could be indicative of trace impurities and should be investigated if a colorless form is expected or required for the intended application. The material should be a free-flowing powder or consist of small crystals and should not have an obvious or strong smell.[1]
Hygroscopicity: A Critical Handling Parameter
A key physical characteristic of many amine salts, including 3-Methoxy-3-methylazetidine HCl, is hygroscopicity—the tendency to absorb moisture from the air.[2] This property has significant implications for both the appearance and handling of the compound.
-
Causality: The ionic nature of the hydrochloride salt and the presence of polar functional groups make the compound susceptible to attracting and retaining water molecules from the atmosphere.
-
Experimental Impact: Absorption of water can cause the solid to become clumpy, sticky, or even deliquesce into a slurry in high humidity. This not only makes accurate weighing challenging but can also impact reaction stoichiometry and potentially promote degradation pathways. Therefore, it is imperative to handle the material in a controlled environment, such as a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).
Part 2: Physicochemical and Spectroscopic Data
A combination of physical constants and spectroscopic data provides a definitive fingerprint for 3-Methoxy-3-methylazetidine HCl.
Core Properties
The fundamental properties of the compound are summarized below. This data is essential for calculating molar equivalents, preparing solutions, and confirming identity.
| Property | Value | Source |
| CAS Number | 905843-93-8 | [3] |
| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |
| Molecular Weight | 137.61 g/mol | [1][3] |
| IUPAC Name | 3-methoxy-3-methylazetidine;hydrochloride | [3] |
| Solubility | Soluble in water and some organic solvents. | [1] |
Expected Spectroscopic Profile
While this guide focuses on physical form, spectroscopic analysis is the ultimate arbiter of chemical identity. When sourcing this material, researchers should expect to see representative data, such as ¹H NMR and Mass Spectrometry, that aligns with the known structure. These techniques confirm that the physical form observed corresponds to the correct chemical entity.
Part 3: Experimental Protocols for Physical Characterization
The following protocols describe standard procedures for the initial assessment and verification of 3-Methoxy-3-methylazetidine HCl upon receipt.
Workflow for Incoming Material Qualification
This workflow ensures that the material is suitable for use before being introduced into a synthetic route.
Caption: Workflow for the physical qualification of incoming 3-Methoxy-3-methylazetidine HCl.
Protocol: Visual and Olfactory Inspection
Objective: To perform a macroscopic assessment of the material's physical state.
Methodology:
-
Preparation: Before opening the container, allow it to equilibrate to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Environment: Open the container in an area with low humidity, preferably in a fume hood or on a benchtop flushed with dry nitrogen.
-
Visual Check: Observe the contents for color and form. Note any deviation from the expected white or off-white crystalline solid.[1][2] Check for discoloration, which may indicate impurities.
-
Physical Form Check: Using a clean, dry spatula, gently probe the solid to assess its flow characteristics. Note if it is a free-flowing powder or if it is clumped or appears wet.
-
Odor Check: Waft the vapors from the container opening towards your nose. The compound should not have a strong or distinct odor.[1]
-
Documentation: Record all observations in a laboratory notebook.
Protocol: Melting Point Determination
Objective: To determine the melting point range of the solid as an indicator of purity. A sharp melting range typically indicates high purity, while a broad or depressed range suggests the presence of impurities or moisture.
Methodology:
-
Sample Preparation: If the material appeared moist during visual inspection, dry a small sample (approx. 10-20 mg) under high vacuum for several hours.
-
Loading: Finely crush a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Refined Measurement: Prepare a second sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
Validation: Compare the observed melting range to the specification provided by the supplier or found in the literature.
Part 4: Storage and Handling
Given the compound's properties, proper storage is crucial to maintain its integrity.
-
Short-Term Storage: Store in a tightly sealed container in a desiccator.
-
Long-Term Storage: For long-term stability, it is recommended to store the material under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2][5] This minimizes both moisture uptake and potential thermal degradation.
Conclusion
The physical form of 3-Methoxy-3-methylazetidine HCl is a critical quality attribute that provides the first line of assessment for researchers. A thorough visual inspection, coupled with an understanding of its hygroscopic nature, is essential for its proper handling and use. By following the outlined protocols for inspection, characterization, and storage, scientists can ensure the material's integrity, leading to more reliable and reproducible results in their research and development endeavors.
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methoxy-3-methylazetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a two-part procedure commencing with the O-methylation of the commercially available precursor, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, followed by acidic deprotection of the N-Boc group and subsequent hydrochloride salt formation. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for product characterization to ensure reproducibility and high purity.
Introduction
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique structural properties—small size, polarity, and three-dimensional character—can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. Specifically, substituted azetidines like 3-Methoxy-3-methylazetidine serve as critical intermediates in the synthesis of complex bioactive molecules.[1]
The synthetic route detailed herein is a robust and scalable two-step process. It begins with the Williamson ether synthesis to methylate the tertiary alcohol of N-Boc-3-hydroxy-3-methylazetidine. This is followed by the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group, which concurrently yields the final product as a stable hydrochloride salt.
Overall Synthetic Scheme
The synthesis proceeds through two primary transformations: O-methylation and N-deprotection/salt formation.
Figure 1: Overall synthetic route for this compound.
Part 1: O-Methylation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Principle and Rationale
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] The hydroxyl group of the starting material is a poor nucleophile. Therefore, it must first be deprotonated to form a more nucleophilic alkoxide. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the tertiary alcohol.[3][4] The resulting alkoxide then undergoes an SN2 reaction with methyl iodide (MeI), an excellent methylating agent, to form the desired methoxy ether.[3] The reaction is initiated at 0 °C to control the initial exothermic reaction of NaH and then allowed to warm to room temperature to ensure the SN2 reaction proceeds to completion.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Grade | Supplier Example |
| tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 398489-35-1 | 187.24 | ≥97% | ChemShuttle[5] |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | Reagent Grade | Sigma-Aldrich |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | ≥99%, stabilized | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | DriSolv® | MilliporeSigma |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous Granular | VWR |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh, 60 Å | MilliporeSigma |
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, ice bath, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, column chromatography setup.
Detailed Experimental Protocol
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 g, 30.0 mmol, 1.5 equiv) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add 50 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (3.74 g, 20.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF.[6] Add this solution dropwise to the stirred NaH suspension over 20 minutes, maintaining the internal temperature below 5 °C.
-
Alkoxide Formation: Stir the resulting mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Add methyl iodide (1.5 mL, 24.0 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding 10 mL of saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate as a clear oil.
Part 2: N-Boc Deprotection and Hydrochloride Salt Formation
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable under many conditions but is readily cleaved under strong acidic conditions.[7] A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and highly effective reagent for this transformation.[8][9][10] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free amine. The use of HCl as the acid allows for the direct precipitation of the amine product as its hydrochloride salt, which is often a crystalline, stable solid that is easier to handle and purify than the corresponding free base.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Grade | Supplier Example |
| tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate | N/A | 201.27 | As synthesized | - |
| Hydrogen Chloride solution, 4.0 M in 1,4-dioxane | 7647-01-0 | 36.46 | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR |
Equipment: Round-bottom flask, magnetic stirrer, stir bar, filtration apparatus (Büchner funnel), vacuum flask, vacuum desiccator.
Detailed Experimental Protocol
-
Setup: Dissolve the purified tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate (e.g., 2.01 g, 10.0 mmol, 1.0 equiv) in 10 mL of dichloromethane in a 100 mL round-bottom flask.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (10 mL, 40.0 mmol, 4.0 equiv) at room temperature. Gas evolution (CO₂) should be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate will form.
-
Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Product Isolation: Add 50 mL of anhydrous diethyl ether to the reaction slurry to ensure complete precipitation of the hydrochloride salt.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake three times with 15 mL portions of cold diethyl ether to remove any residual dioxane and non-polar impurities.
-
Drying: Dry the product under high vacuum for at least 4 hours to yield this compound as a white to off-white solid.[1]
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₅H₁₂ClNO[1] |
| Molecular Weight | 137.61 g/mol [1] |
| Purity (GC/LC-MS) | ≥98%[1] |
| Yield | Typically 75-90% over two steps |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~4.2-4.0 (m, 4H, CH₂), ~3.3 (s, 3H, OCH₃), ~1.6 (s, 3H, C-CH₃). (Predicted values based on similar structures[11][12]) |
| ¹³C NMR (101 MHz, D₂O) | δ (ppm): ~75.1 (C-O), ~60.5 (CH₂), ~50.2 (OCH₃), ~21.0 (CH₃). (Predicted values) |
| Mass Spec (ESI+) | m/z: 102.09 [M+H]⁺ (Calculated for C₅H₁₂NO⁺: 102.09) |
Safety Precautions
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture. Quench slowly and carefully.
-
Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen.[13] Handle in a chemical fume hood and wear appropriate PPE. Avoid inhalation of vapors.
-
General Precautions: All steps of this synthesis should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Methylation | Insufficient NaH; inactive (old) NaH; wet solvent/glassware. | Use fresh, active NaH. Ensure all glassware is oven-dried and the solvent is anhydrous. Use a larger excess of NaH (e.g., 2.0 equiv). |
| Part 1: Low Yield after Purification | Product loss during aqueous work-up; difficult separation. | Perform extractions carefully. Optimize the eluent system for column chromatography for better separation. |
| Part 2: Incomplete Deprotection | Insufficient acid; short reaction time. | Add more equivalents of HCl/dioxane. Extend the reaction time and monitor by TLC until completion. |
| Part 2: Product is Oily/Gummy | Incomplete drying; presence of solvent impurities. | Triturate the product with fresh diethyl ether. Dry under high vacuum for an extended period, possibly with gentle heating. |
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of this compound.
References
- 1. file.leyan.com [file.leyan.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. PubChemLite - Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum [chemicalbook.com]
- 12. 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR [m.chemicalbook.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
The Strategic Incorporation of 3-Methoxy-3-methylazetidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Strained Scaffolds in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to small, strained ring systems to explore new chemical space. Among these, the azetidine motif has emerged as a powerful tool. This four-membered saturated heterocycle offers a compelling three-dimensional alternative to more traditional, planar aromatic rings and larger, more flexible saturated systems like piperidine and pyrrolidine. Its inherent ring strain and non-planar geometry can confer a range of desirable properties to drug candidates, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.
This guide focuses on a particularly valuable derivative: 3-Methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8). The strategic placement of a methoxy and a methyl group at the 3-position creates a unique stereoelectronic environment, offering medicinal chemists a versatile building block for fine-tuning the properties of lead compounds. This document will serve as a detailed technical guide, elucidating the applications of this scaffold, providing field-proven experimental protocols, and explaining the scientific rationale behind its use in drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem |
| Molecular Weight | 137.61 g/mol | PubChem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |
| Complexity | 68.5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Solubility | Soluble in water and some organic solvents. | ChemBK |
The 3-Methoxy-3-methylazetidine Moiety as a Bioisostere
Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a cornerstone of lead optimization.[2] The 3-methoxy-3-methylazetidine scaffold can be considered a constrained bioisostere for larger, more flexible saturated heterocycles like piperidine.
Caption: Bioisosteric relationship between traditional heterocyles and the azetidine scaffold.
The substitution of a piperidine ring with a 3-substituted azetidine can lead to several advantageous changes in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Improved Solubility: The inherent polarity of the azetidine ring, further enhanced by the methoxy group, can lead to a significant increase in aqueous solubility compared to more lipophilic scaffolds like piperidine. This is a critical parameter for achieving good oral bioavailability.
-
Metabolic Stability: The strained four-membered ring of azetidine is often more resistant to metabolism by cytochrome P450 enzymes compared to the less-strained six-membered piperidine ring. The gem-dimethyl substitution pattern can also serve as a "metabolic shield," further preventing unwanted oxidative metabolism at that position.
-
Reduced Lipophilicity (LogP): High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The compact and more polar nature of the azetidine ring generally results in a lower LogP compared to piperidine, contributing to a more favorable overall ADME profile.[3]
-
Three-Dimensionality and Novel Exit Vectors: The rigid, non-planar structure of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise positioning of functional groups to optimize interactions with a biological target. This increased three-dimensionality can lead to improved binding affinity and selectivity.
Key Applications in Medicinal Chemistry
The unique properties of this compound have led to its use as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the areas of inflammation and oncology.
VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. As such, VLA-4 antagonists are a promising therapeutic strategy for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[3][4][5] this compound has been utilized in the synthesis of potent VLA-4 antagonists. The azetidine moiety often serves as a central scaffold to correctly orient the pharmacophoric groups required for binding to the VLA-4 receptor.
Kinase Inhibitors in Oncology
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Several patents disclose the use of this compound in the synthesis of novel aminopyrazine derivatives as PI3K inhibitors. In these scaffolds, the azetidine nitrogen is typically functionalized to connect to the core heterocyclic system, and the 3-substituents can influence both potency and physicochemical properties.
Ligands for Central Nervous System (CNS) Targets
While direct examples with the 3-methoxy-3-methyl substitution are less prevalent in publicly available literature, the closely related 3-methoxy-3-phenylazetidine scaffold has been successfully employed in the design of ligands for monoamine transporters (DAT, SERT, NET). This highlights the potential of 3-substituted azetidines in CNS drug discovery, where properties like blood-brain barrier penetration and metabolic stability are paramount.
Experimental Protocols
The secondary amine of the azetidine ring is the primary handle for synthetic elaboration. The following protocols provide detailed, step-by-step methodologies for two common and critical transformations: N-Acylation and Reductive Amination.
Protocol 1: N-Acylation with an Acid Chloride
This protocol describes a general procedure for the acylation of this compound to form an amide bond, a common linkage in many pharmaceutical agents.
Reaction Scheme:
Caption: General scheme for N-acylation of 3-methoxy-3-methylazetidine.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., benzoyl chloride) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Detailed Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Base Addition: Add DIPEA or TEA (2.5 eq) to the stirred solution. The extra equivalent of base is necessary to neutralize the hydrochloride salt and the HCl byproduct of the reaction. Stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath). Causality Note: Slow addition at reduced temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds and is widely used to introduce substituents on the azetidine nitrogen. This protocol details the reaction with an aldehyde.[6]
Workflow Visualization:
Caption: Experimental workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone of interest (e.g., benzaldehyde) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Detailed Methodology:
-
Initial Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M).
-
Free Amine Generation: Add TEA (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to generate the free base of the azetidine.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the mixture.
-
Iminium Formation: Stir the reaction mixture at room temperature for an additional 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less nucleophilic towards carbonyls than other borohydrides, minimizing side reactions like the reduction of the starting aldehyde.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated azetidine.
-
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a simple building block; it is a strategic tool for medicinal chemists to address common challenges in drug development. Its constrained, three-dimensional structure, coupled with the stereoelectronic effects of the 3-substituents, provides a powerful platform for enhancing solubility, improving metabolic stability, and fine-tuning target engagement. The reliable and well-established protocols for its functionalization make it an accessible and valuable component in the synthesis of next-generation therapeutics. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic application of scaffolds like 3-methoxy-3-methylazetidine will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- 1. Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3-Methoxy-3-methylazetidine hydrochloride in Drug Discovery
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained heterocyclic scaffolds have emerged as powerful tools for achieving this objective. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique proposition for drug designers.[1] Its inherent ring strain and conformational rigidity provide a level of three-dimensional complexity that can lead to enhanced binding affinity and selectivity for biological targets.[2] Unlike more traditional, flexible aliphatic amines or larger heterocyclic systems, the azetidine scaffold restricts the spatial orientation of substituents, a feature that can be exploited to optimize interactions within a protein binding pocket and reduce entropic penalties upon binding.[3]
This guide focuses on a particularly valuable building block: 3-Methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8).[4] The substitution at the C3 position with both a methoxy and a methyl group introduces a quaternary center, imparting specific and advantageous properties. The methyl group can provide a beneficial steric interaction or occupy a hydrophobic pocket, while the methoxy group can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility. This unique substitution pattern makes 3-Methoxy-3-methylazetidine a compelling bioisosteric replacement for more common motifs, offering a pathway to escape flatland and explore novel chemical space, particularly in the development of therapeutics targeting the central nervous system (CNS).[2][5]
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem CID: 53346546[4] |
| Molecular Weight | 137.61 g/mol | PubChem CID: 53346546[4] |
| Appearance | White crystalline solid | ChemBK[6] |
| Solubility | Soluble in water and some organic solvents | ChemBK[6] |
| Storage | 2-8°C | ChemBK[6] |
As a hydrochloride salt, this compound is typically a stable, crystalline solid that is easier to handle and weigh than its corresponding free base. Prior to its use in most organic reactions, the free base must be generated in situ or through a separate workup step by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous sodium bicarbonate).
Core Synthetic Applications and Protocols
This compound is a secondary amine, making it an ideal substrate for a variety of C-N bond-forming reactions. The two most common and powerful applications in drug discovery are N-alkylation via reductive amination and N-arylation.
Application 1: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[7][8][9] This one-pot procedure is highly efficient for generating diverse libraries of substituted amines.[10]
Causality of Experimental Choices:
-
Free Base Generation: The reaction requires the nucleophilic free amine. The hydrochloride salt is neutralized in situ by adding a stoichiometric amount of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Imine/Iminium Formation: The reaction between the azetidine free base and an aldehyde or ketone forms a hemiaminal intermediate, which then dehydrates to an iminium ion. The rate of this step can be influenced by the reactivity of the carbonyl compound and the reaction solvent.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[11] It is milder than other hydrides like sodium borohydride (NaBH₄) and can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material.[9] It is also less sensitive to moisture than NaBH₄.[11]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.[11]
Experimental Protocol: Synthesis of N-Benzyl-3-methoxy-3-methylazetidine
This protocol describes the reaction of this compound with benzaldehyde as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add anhydrous DCM (to make a ~0.2 M solution) and cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv) dropwise to the stirred suspension. Stir for 10-15 minutes at 0 °C to ensure complete formation of the free amine.
-
Add benzaldehyde (1.05 equiv) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-3-methoxy-3-methylazetidine.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Strategic Incorporation of 3-Methoxy-3-methylazetidine Hydrochloride in the Synthesis of Novel Kinase Inhibitors
Abstract
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology and immunology. The relentless pursuit of inhibitors with improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of novel chemical scaffolds. Small, rigid, three-dimensional moieties are of particular interest for their ability to confer favorable properties. This guide provides an in-depth technical overview of the application of 3-methoxy-3-methylazetidine hydrochloride , a versatile building block, in the synthesis of next-generation kinase inhibitors, with a specific focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction: The Role of Novel Scaffolds in Kinase Inhibitor Design
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid, non-planar structure allows for precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[2] Unlike more flexible aliphatic chains, the constrained conformation of the azetidine ring reduces the entropic penalty upon binding, often leading to improved potency.[2] Furthermore, the introduction of such scaffolds can improve physicochemical properties like solubility and metabolic stability, key factors in drug development.[3]
The specific building block, 3-methoxy-3-methylazetidine, offers distinct advantages:
-
Three-Dimensionality: The sp³-rich core provides an escape from the "flatland" of traditional aromatic-heavy kinase inhibitors, enabling exploration of new chemical space and potentially novel interactions within the kinase ATP-binding pocket.
-
Modulation of Properties: The methyl group provides a defined steric profile, while the methoxy group can act as a hydrogen bond acceptor or be further functionalized.
-
Vectorial Exit Point: The secondary amine of the azetidine ring serves as a robust nucleophile for coupling with various electrophilic partners, making it a versatile synthon for library synthesis.
This document will detail the synthetic strategy, provide a step-by-step protocol for its incorporation, and discuss its application in targeting IRAK4, a critical kinase in innate immunity signaling.[4]
Targeting IRAK4: A Key Node in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as the "master IRAK" in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6] These pathways are central to the innate immune system, and their dysregulation is implicated in a host of inflammatory and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, as well as certain cancers.[7][8]
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 through the formation of a complex called the Myddosome.[7][9] Activated IRAK4 then phosphorylates other kinases like IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB, driving the expression of pro-inflammatory cytokines.[4][7] By inhibiting IRAK4, this entire inflammatory cascade can be effectively blocked at its origin, making it a highly attractive therapeutic target.[4][6]
IRAK4 Signaling Pathway
Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The secondary amine of the azetidine ring is an excellent nucleophile for coupling with electron-deficient aromatic or heteroaromatic systems, a common core structure in kinase inhibitors. The following protocol describes a representative SNAr reaction to couple 3-methoxy-3-methylazetidine with a generic 2-chloro-4-aminopyrimidine scaffold, a frequent hinge-binding motif in kinase inhibitors.
Experimental Workflow Diagram
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Chloro-4-aminopyrimidine (example) | 155-97-5 | Commercial | The electrophilic partner. |
| This compound | 905843-93-8 | Commercial | The nucleophilic building block.[10] |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | Commercial | Non-nucleophilic base. |
| 1,4-Dioxane or N,N-Dimethylformamide (DMF) | 123-91-1 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | N/A | Lab Prepared | For work-up. |
| Brine | N/A | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | Drying agent. |
| Silica Gel | 63231-67-4 | Commercial | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the 2-chloro-4-aminopyrimidine (1.0 eq).
-
Addition of Reagents: Add this compound (1.2 eq).[11] Dissolve/suspend the solids in the chosen anhydrous solvent (e.g., 1,4-Dioxane) to a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the mixture.
-
Rationale: The hydrochloride salt of the azetidine must be neutralized to liberate the free base, which is the active nucleophile. Two equivalents of base are needed: one for the HCl salt and one to quench the HCl generated during the SNAr reaction. An excess is used to drive the reaction to completion. DIEA is a bulky, non-nucleophilic base, preventing it from competing with the azetidine in the substitution reaction.
-
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can be performed using conventional heating with an oil bath or in a microwave reactor for accelerated reaction times.
-
Rationale: SNAr reactions on heteroaromatic chlorides often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer-like intermediate or the concerted transition state.[12]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Rationale: The aqueous washes remove the DIEA hydrochloride salt, any remaining base, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity via HPLC.
Expected Results and Discussion
The SNAr coupling is generally a high-yielding and robust reaction. The incorporation of the 3-methoxy-3-methylazetidine moiety is expected to influence the final compound's properties significantly.
| Property | Expected Impact of Azetidine Moiety |
| Potency | The rigid scaffold can lock the molecule into a favorable binding conformation, potentially increasing potency against the target kinase. |
| Selectivity | The unique 3D vector of the azetidine can be exploited to avoid interactions with residues in off-target kinases, thereby improving the selectivity profile. |
| Solubility | The polar nitrogen and oxygen atoms in the scaffold can improve aqueous solubility compared to more lipophilic, carbocyclic analogues.[3] |
| Metabolic Stability | Small, strained rings like azetidine can be less prone to metabolism at adjacent positions compared to linear alkyl chains. However, N-dealkylation is a potential metabolic pathway to consider. |
| Lipophilicity (cLogP) | The introduction of the heteroatoms generally leads to a lower cLogP compared to an analogous carbocyclic or aliphatic group, which is often desirable for favorable ADME properties. |
The synthesized inhibitor can then be evaluated in biochemical and cellular assays to determine its IC₅₀ against IRAK4 and its effect on downstream signaling (e.g., phosphorylation of IRAK1 or NF-κB activation).[9]
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive tool for medicinal chemists seeking to overcome the challenges of potency, selectivity, and drug-like properties. The straightforward and robust SNAr chemistry detailed in this guide provides a reliable method for its incorporation into diverse scaffolds, enabling the rapid exploration of new chemical space in the quest for next-generation therapeutics targeting critical nodes like IRAK4.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Neuropharmacological Characterization of 3-Methoxy-3-methylazetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the neuropharmacological evaluation of 3-Methoxy-3-methylazetidine hydrochloride. Given the absence of extensive published data on this specific molecule, this guide is structured as a strategic workflow. It outlines the essential protocols and decision-making processes a researcher would undertake to systematically characterize a novel azetidine-based compound for its potential in central nervous system (CNS) drug discovery.
The azetidine ring is a valuable scaffold in medicinal chemistry, known for imparting favorable properties such as improved metabolic stability and aqueous solubility.[1] Its rigid, three-dimensional structure provides a unique framework for designing ligands with high affinity and selectivity for CNS targets.[1][2] Compounds incorporating the azetidine moiety have shown a diverse range of pharmacological activities, including utility in treating central nervous system disorders.[1][3]
This compound (PubChem CID: 53346546) is a small molecule with potential for CNS activity.[4] This guide will lead researchers through a logical progression of experiments, from initial in vitro screening to in vivo functional assessment, with a focus on identifying its molecular target and elucidating its pharmacological profile.
Part 1: Initial Physicochemical and In Silico Assessment
Before embarking on laboratory experiments, a thorough understanding of the compound's basic properties is crucial. This initial phase helps in designing experiments and predicting potential biological targets.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented below. These properties are essential for understanding its drug-like potential and for preparing appropriate formulations for biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[4] |
| Molecular Weight | 137.61 g/mol | PubChem[4] |
| Monoisotopic Mass | 137.0607417 Da | PubChem[4] |
| XLogP3-AA (Predicted) | -0.3 | PubChemLite[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
This data suggests the compound has good aqueous solubility and aligns with parameters for CNS drug candidates (e.g., low molecular weight).
In Silico Target Prediction
The structure of this compound, containing a positively charged nitrogen atom within a four-membered ring, bears resemblance to the pharmacophores of ligands for various CNS receptors. Specifically, the azetidine core is a known component in ligands for cholinergic receptors (muscarinic and nicotinic).[6][7] Therefore, a primary hypothesis is that this compound may interact with the cholinergic system.
Part 2: In Vitro Pharmacological Profiling
The next step is to screen the compound against a panel of relevant CNS targets. Based on the in silico assessment, the muscarinic acetylcholine receptors (mAChRs) are a logical starting point. There are five mAChR subtypes (M1-M5), which are G-protein-coupled receptors (GPCRs) and are attractive drug targets for several disorders.[8]
Workflow for In Vitro Screening
Caption: Workflow for in vitro characterization.
Protocol 1: Muscarinic Receptor Subtype Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Objective: To quantify the affinity of this compound for M1-M5 receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable antagonist radioligand.
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in water or DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or the test compound dilution.
-
25 µL of the appropriate radioligand (e.g., [³H]-NMS at a concentration near its Kd).
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Example Data Table:
| Receptor Subtype | Ki (nM) |
| M1 | Experimental Value |
| M2 | Experimental Value |
| M3 | Experimental Value |
| M4 | Experimental Value |
| M5 | Experimental Value |
Protocol 2: Functional Assessment via Calcium Flux Assay
If the binding assay reveals significant affinity for Gq-coupled receptors (M1, M3, M5), a calcium flux assay can determine whether the compound acts as an agonist or an antagonist.
Objective: To measure the functional activity of this compound at M1, M3, and/or M5 receptors.
Principle: Activation of Gq-coupled receptors stimulates the release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing the muscarinic receptor subtype of interest (e.g., M1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference Agonist: Acetylcholine or Carbachol.
-
Reference Antagonist: Atropine.
-
96- or 384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Agonist Mode: Measure the baseline fluorescence, then inject the test compound and continue to measure the fluorescence signal over time (typically 60-120 seconds).
-
Antagonist Mode: Pre-incubate the cells with the test compound for 10-15 minutes, then inject a known concentration of the reference agonist (e.g., EC₈₀) and measure the fluorescence response.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to calculate the IC₅₀.
-
M1/M3/M5 Receptor Signaling Pathway
Caption: Gq-protein signaling cascade for M1/M3/M5 receptors.
Part 3: In Vivo Pharmacological Assessment
If in vitro studies demonstrate a promising profile (e.g., potent and selective M1 agonism), the next logical step is to assess the compound's effects in a living organism. For a potential cognitive enhancer, a rodent model of learning and memory is appropriate.
Protocol 3: The Novel Object Recognition (NOR) Test in Mice
This test assesses recognition memory, a component of cognition that is often impaired in neurological disorders.[9]
Objective: To evaluate the effect of this compound on recognition memory in mice.
Principle: The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. A compound that enhances memory will increase the time spent with the novel object.
Materials:
-
Adult mice (e.g., C57BL/6).
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be non-aversive and of similar size.
-
Video tracking software for automated recording and analysis.
-
Test compound, vehicle control, and positive control (e.g., an established nootropic agent).
Procedure:
-
Habituation: For 2-3 days, allow each mouse to explore the empty arena for 5-10 minutes per day to reduce anxiety.
-
Dosing: On the test day, administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) at a specific time before the training phase (e.g., 30 minutes).
-
Training Phase (Familiarization):
-
Place two identical objects in opposite corners of the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (nose within 2 cm of the object).
-
-
Retention Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour or 24 hours).
-
Test Phase (Recognition):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
A DI significantly greater than zero indicates that the mouse remembers the familiar object and prefers the novel one.
-
Compare the DI between the treatment groups (vehicle, test compound, positive control) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow for In Vivo Testing
Caption: Workflow for the Novel Object Recognition test.
Conclusion and Future Directions
This guide provides a systematic and scientifically grounded approach to the initial neuropharmacological characterization of this compound. By following this workflow, researchers can efficiently determine its primary molecular target, mode of action, and potential for in vivo efficacy.
Positive results from these studies would warrant further investigation, including:
-
Screening against a broader panel of CNS receptors to confirm selectivity.
-
Assessing its effects in disease-specific animal models (e.g., models of Alzheimer's disease).[9]
-
Conducting pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies to evaluate its drug-like properties.
-
Investigating its safety and toxicology profile.
This structured approach ensures that the potential of novel compounds like this compound is explored in a rigorous and logical manner, paving the way for the development of new therapeutics for neurological disorders.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 6. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of 3-Methoxy-3-methylazetidine
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), allow it to serve as a versatile bioisostere for various functional groups, influencing the physicochemical properties and pharmacological profiles of drug candidates.[1] Specifically, 3-substituted azetidines are crucial building blocks for exploring novel chemical space.[2][3] The N-alkylation of the azetidine nitrogen is a fundamental and powerful transformation that enables the introduction of diverse substituents, directly impacting a molecule's polarity, lipophilicity, metabolic stability, and target engagement.[4]
This guide provides a detailed examination of the experimental procedure for the N-alkylation of 3-methoxy-3-methylazetidine, a representative secondary amine. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Reaction Overview and Mechanism
The N-alkylation of 3-methoxy-3-methylazetidine with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The lone pair of electrons on the azetidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the halide leaving group.[5] This initial step forms a positively charged quaternary azetidinium salt.[7] A base is required in the reaction mixture to neutralize this intermediate, deprotonating the nitrogen to yield the final, neutral tertiary amine product.[5][7]
Caption: General SN2 mechanism for the N-alkylation of 3-methoxy-3-methylazetidine.
Expertise & Experience: Rationale for Experimental Choices
A successful synthesis hinges on the judicious selection of reagents and conditions. The choices are not arbitrary but are grounded in chemical principles that dictate reaction efficiency and outcome.
-
Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) are the most common electrophiles for this transformation.[8] Reactivity generally follows the trend I > Br > Cl, reflecting the leaving group ability of the halide. For less reactive amines or to achieve faster reaction times, alkyl iodides are preferred. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent alkylating agents.[9] While direct alkylation with alcohols is possible, it typically requires transition-metal catalysts under "borrowing hydrogen" conditions, which can be a greener alternative but adds complexity.[10][11]
-
Base Selection: The base plays a crucial role in neutralizing the acid formed during the reaction, driving the equilibrium towards the product.[12]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and highly effective bases for the N-alkylation of secondary amines.[13][14] They are generally sufficient for reactions with good electrophiles.
-
Organic Amines (Triethylamine, DIPEA): These non-nucleophilic bases can also be used, particularly when a homogeneous reaction mixture is desired.[12]
-
Strong Bases (NaH, tBuOK): For less nucleophilic amines or less reactive alkylating agents, stronger bases may be necessary to ensure complete deprotonation or to accelerate the reaction.[12][14] However, for a standard secondary azetidine, these are often overkill and can promote side reactions.
-
-
Solvent System: The solvent must dissolve the reactants and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These are the preferred solvents as they effectively solvate the cation of the intermediate salt while leaving the amine nucleophile relatively un-solvated and highly reactive.[12][14] Acetonitrile and DMF are excellent choices for reactions with alkyl halides.[13]
-
Chlorinated Solvents (DCM): Dichloromethane can also be used, though it is generally less polar than DMF or acetonitrile.[4][15]
-
-
Temperature Control: Many N-alkylation reactions proceed slowly at ambient temperatures. Heating is often required to achieve a reasonable reaction rate.[12][14] A common temperature range is 60-120°C.[14] It is crucial to monitor the reaction to avoid decomposition of starting materials or products at excessively high temperatures.
Detailed Experimental Protocol: N-Benzylation
This protocol details a representative procedure for the N-alkylation of 3-methoxy-3-methylazetidine using benzyl bromide.
Materials and Equipment:
-
3-Methoxy-3-methylazetidine (1.0 eq)
-
Benzyl bromide (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC plates (silica gel), developing chamber, UV lamp
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Caption: Step-by-step experimental workflow for N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-3-methylazetidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[16]
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the azetidine.
-
Inert Atmosphere: Flush the system with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Stir the suspension at room temperature for 10-15 minutes. Subsequently, add benzyl bromide (1.1 eq) dropwise to the stirring mixture.[4][16]
-
Heating: Heat the reaction mixture to 60°C and allow it to stir vigorously.
-
Trustworthiness - Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton. Spot the starting material and the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting starting material (azetidine).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-methoxy-3-methylazetidine.[14][15]
Data Summary: Representative N-Alkylation Conditions
The N-alkylation protocol is adaptable to a wide range of alkylating agents. The following table summarizes representative conditions, demonstrating the versatility of the method.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 92 | [4] |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | RT - 40 | 85 | [4] |
| 3 | 1-Bromobutane | NaH | Tetrahydrofuran | 65 | 88 | [4] |
| 4 | Methyl p-toluenesulfonate | DIPEA | DMF | 80 | 90 | [4] |
| 5 | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | RT | Not specified | [17] |
Note: Yields are representative and may vary based on specific substrate, scale, and experimental execution.
Safety Precautions
Adherence to safety protocols is paramount when performing chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18][19]
-
Ventilation: All operations involving azetidines and alkylating agents should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[20][21]
-
Handling Alkylating Agents: Alkylating agents are often toxic, corrosive, and lachrymatory. Handle with extreme care and avoid skin contact and inhalation.[22]
-
Azetidine Handling: Azetidines can be volatile and may have strong odors. Ensure containers are well-sealed and handled within a fume hood.[20][21]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. benchchem.com [benchchem.com]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. benchchem.com [benchchem.com]
- 19. zx-petro.com [zx-petro.com]
- 20. chemos.de [chemos.de]
- 21. jnsparrowchemical.com [jnsparrowchemical.com]
- 22. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Application Notes and Protocols for the Utilization of 3-Methoxy-3-methylazetidine Hydrochloride as a Scaffold for PROTAC Development
Introduction: The Azetidine Scaffold in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery due to their unique structural and chemical properties.[1][2][3] Their inherent ring strain and non-planar geometry can impart conformational rigidity to molecules, which is increasingly recognized as a beneficial feature in PROTAC design. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency and selectivity.
This guide provides detailed application notes and protocols for the use of 3-methoxy-3-methylazetidine hydrochloride , a commercially available building block, as a novel scaffold in the development of PROTACs. We will explore the rationale for its use, provide a detailed synthetic protocol for its incorporation into a PROTAC linker, and outline key assays for the characterization and evaluation of the resulting degrader molecules.
Rationale for Employing 3-Methoxy-3-methylazetidine in PROTAC Design
The selection of this compound as a PROTAC scaffold is underpinned by several key advantages:
-
Conformational Rigidity: The azetidine ring introduces a degree of rigidity into the linker, which can help to optimize the spatial orientation of the protein of interest (POI) and E3 ligase ligands for efficient ternary complex formation. This can lead to improved degradation efficiency and selectivity.
-
Three-Dimensionality: The non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, providing distinct exit vectors for the attachment of the POI and E3 ligase ligands. This can facilitate the formation of productive ternary complexes that may not be achievable with more flexible, linear linkers.
-
Modulation of Physicochemical Properties: The methoxy and methyl groups at the 3-position can influence the scaffold's lipophilicity and polarity. The methoxy group, in particular, can enhance solubility and introduce a hydrogen bond acceptor, potentially improving the overall properties of the PROTAC.
-
Synthetic Tractability: As a commercially available hydrochloride salt, 3-methoxy-3-methylazetidine is a readily accessible building block for synthetic chemistry.[4][5][6] Its secondary amine provides a convenient handle for functionalization and incorporation into a larger molecule.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Topological Polar Surface Area | 21.3 Ų | [5] |
Synthetic Protocol: Incorporation of 3-Methoxy-3-methylazetidine into a PROTAC Linker
The following is a detailed, multi-step protocol for the synthesis of a hypothetical PROTAC molecule incorporating the 3-methoxy-3-methylazetidine scaffold. This protocol is a representative example and may require optimization for specific target and E3 ligase ligands.
Overall Synthetic Strategy
The general strategy involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the 3-methoxy-3-methylazetidine scaffold. This is achieved through standard amide bond formation and other coupling reactions.
Caption: Synthetic workflow for a PROTAC with a 3-methoxy-3-methylazetidine scaffold.
Step-by-Step Methodology
Step 1: Boc Protection of 3-Methoxy-3-methylazetidine
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected azetidine.
Step 2: Linker Elongation
-
Alkylation: To a solution of the Boc-protected azetidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) at 0 °C. After stirring for 30 minutes, add a bromo-ester (e.g., ethyl bromoacetate, 1.1 eq) and allow the reaction to proceed at room temperature for 4-6 hours.
-
Saponification: After completion of the alkylation, add a solution of lithium hydroxide (LiOH, 2.0 eq) in water to the reaction mixture and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized azetidine linker.
Step 3: Coupling with E3 Ligase Ligand
-
Amide Coupling: To a solution of the functionalized azetidine linker (1.0 eq) in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and an E3 ligase ligand with a free amine (e.g., a pomalidomide derivative, 1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the formation of the product by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and purify by flash chromatography to obtain the azetidine-linker-E3 ligase conjugate.
Step 4: Deprotection and Final Coupling to Target Protein Ligand
-
Boc Deprotection: Dissolve the conjugate from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Final Amide Coupling: After removal of the solvent and TFA under reduced pressure, dissolve the resulting amine salt in DMF. Add a target protein ligand with a carboxylic acid functionality (1.0 eq), a coupling reagent such as HATU (1.2 eq), and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Purification: Stir the reaction at room temperature for 4-8 hours. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:
-
LC-MS: To confirm the molecular weight and assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the molecule.
In Vitro Evaluation of the Azetidine-Scaffold PROTAC
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.
Caption: Experimental workflow for the in vitro evaluation of a PROTAC molecule.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This assay determines the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ value (the concentration at which 50% of the target protein is degraded).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the PROTAC on the cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as in the degradation assay.
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the PROTAC can bind to the target protein within living cells.
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the PROTAC.
-
Signal Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement. Calculate the IC₅₀ for target engagement.
Protocol 4: Ternary Complex Formation Assay (BRET or FRET)
This assay directly measures the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.
-
Assay Principle: Utilize a system where the POI is fused to a donor fluorophore (e.g., luciferase) and the E3 ligase to an acceptor fluorophore (e.g., YFP).
-
Cell Transfection and Treatment: Co-transfect cells with both fusion constructs and treat with the PROTAC.
-
Signal Detection: Measure the energy transfer between the donor and acceptor. An increase in the BRET or FRET signal indicates the formation of the ternary complex.
Protocol 5: Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated following PROTAC treatment.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody.
-
Data Analysis: The appearance of a high molecular weight smear or distinct bands corresponding to ubiquitinated target protein confirms PROTAC-mediated ubiquitination.
Conclusion
This compound presents a promising and synthetically accessible scaffold for the development of novel PROTACs. Its inherent rigidity and three-dimensional character offer opportunities to fine-tune the properties of the linker, potentially leading to more potent and selective protein degraders. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and in vitro evaluation of PROTACs incorporating this azetidine scaffold, empowering researchers to explore its potential in the exciting field of targeted protein degradation.
References
Scale-Up Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride: An Application Note and Protocol
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and ability to impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility.[1][2] 3-Methoxy-3-methylazetidine hydrochloride, in particular, is a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] Its incorporation into molecular architectures can significantly influence biological activity and pharmacokinetic profiles.
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, focusing on robust and scalable methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating system for successful implementation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence starting from the commercially available 1-Boc-3-azetidinone. The strategy involves:
-
Nucleophilic Addition: A Grignard reaction is employed to introduce a methyl group to the carbonyl of 1-Boc-3-azetidinone, yielding the tertiary alcohol intermediate, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.
-
O-Methylation: The tertiary hydroxyl group is then methylated to form tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate.
-
Deprotection and Salt Formation: Finally, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford the desired product, this compound.
This synthetic route is designed for scalability, employing well-established reactions and purification techniques suitable for larger quantities.
Visualizing the Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Rationale: The initial step involves the nucleophilic addition of a methyl group to the ketone of 1-Boc-3-azetidinone. The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[5][6] The use of methylmagnesium bromide provides the methyl nucleophile. The reaction is conducted at low temperatures to control the exothermic nature of the Grignard addition and to minimize potential side reactions. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the Grignard reagent.[5]
Protocol:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-Boc-3-azetidinone (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF, 5-10 volumes) is added, and the mixture is stirred under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: The solution is cooled to 0 °C using an ice-water bath.
-
Grignard Addition: A solution of methylmagnesium bromide (1.1-1.2 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.[7]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 3 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a solid.[8]
| Parameter | Value |
| Starting Material | 1-Boc-3-azetidinone |
| Reagent | Methylmagnesium Bromide |
| Stoichiometry | 1.1-1.2 equivalents |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 85-95% |
PART 2: Synthesis of tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate
Rationale: The methylation of the tertiary alcohol is achieved using sodium hydride and methyl iodide. Sodium hydride, a strong base, deprotonates the hydroxyl group to form a nucleophilic alkoxide.[9] This alkoxide then undergoes an SN2 reaction with methyl iodide to form the desired methyl ether. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction. The reaction is initiated at a low temperature to control the initial exothermic deprotonation.
Protocol:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq).
-
Dissolution: Anhydrous dimethylformamide (DMF, 5-10 volumes) is added, and the mixture is stirred under a nitrogen atmosphere until a clear solution is obtained.
-
Deprotonation: The solution is cooled to 0 °C, and sodium hydride (1.2-1.5 eq, 60% dispersion in mineral oil) is added portion-wise, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5-2.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
Work-up: The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 3 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate as an oil.[9]
| Parameter | Value |
| Starting Material | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate |
| Reagents | Sodium Hydride, Methyl Iodide |
| Stoichiometry | 1.2-1.5 eq (NaH), 1.5-2.0 eq (MeI) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-85% |
PART 3: Synthesis of this compound
Rationale: The final step is the removal of the acid-labile Boc protecting group.[10] The use of a strong acid, such as hydrochloric acid, protonates the carbamate, leading to its cleavage and the formation of the free amine.[11] The reaction is typically carried out in a non-protic solvent like dioxane or diethyl ether to facilitate the precipitation of the hydrochloride salt. This method is highly efficient and scalable for the production of amine salts.[12][13]
Protocol:
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a gas inlet is charged with tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate (1.0 eq).
-
Dissolution: The starting material is dissolved in a minimal amount of a suitable solvent such as dioxane or diethyl ether (5-10 volumes).
-
Acidification: A solution of hydrochloric acid in dioxane (e.g., 4 M) or anhydrous HCl gas is introduced into the stirred solution at room temperature.[14] An excess of HCl (2-4 equivalents) is typically used to ensure complete deprotection and salt formation.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The mixture is stirred for 1-3 hours at room temperature to ensure complete reaction.
-
Reaction Monitoring: The completion of the reaction can be monitored by the disappearance of the starting material on TLC or LC-MS.
-
Isolation: The solid product is collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield this compound as a white to off-white solid.[15]
| Parameter | Value |
| Starting Material | tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate |
| Reagent | Hydrochloric Acid (in Dioxane or as gas) |
| Stoichiometry | 2-4 equivalents |
| Solvent | Dioxane or Diethyl Ether |
| Temperature | Room temperature |
| Typical Yield | >95% |
Safety Considerations
-
Azetidines: Azetidines and their derivatives should be handled with care as they can be volatile and may have unpleasant odors.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents.[7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts vigorously with water to produce hydrogen gas, which is highly flammable.[17] It should be handled with extreme care under an inert atmosphere.
-
Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It should be handled in a fume hood with appropriate PPE.
-
Hydrochloric Acid: Concentrated hydrochloric acid and its solutions in organic solvents are corrosive and can cause severe burns.[12] Handle with appropriate PPE in a well-ventilated area.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the 3-methoxy-3-methylazetidine ring system.[16]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base.[15]
-
Purity: The purity of the final product can be determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically expected.[15]
Conclusion
This application note provides a detailed and scalable three-step synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block in sufficient quantities for their research and development needs. The provided rationale for each step and the emphasis on scalable techniques ensure the robustness and reproducibility of the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 5. oms.bdu.ac.in [oms.bdu.ac.in]
- 6. Grignard Reagents [sigmaaldrich.com]
- 7. 甲基溴化镁乙醚溶液3.0 M - 多种规格可供选择 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. file.leyan.com [file.leyan.com]
- 16. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Methoxy-3-methylazetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic route and improve yields. We will delve into the critical aspects of the synthesis, from starting material selection to final product isolation, providing not just protocols but the rationale behind them.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is typically approached via a three-stage process starting from 3-methylazetidin-3-ol. The core challenges lie in achieving efficient etherification of a sterically hindered tertiary alcohol and ensuring the integrity of the strained azetidine ring throughout the sequence, particularly during the final deprotection step.[1][2]
The overall workflow can be visualized as follows:
Caption: General three-stage synthetic workflow.
Part 1: Troubleshooting the Williamson Etherification
The O-methylation of the tertiary alcohol is often the most challenging step and the primary source of yield loss. This reaction follows a Williamson ether synthesis model, an S(N)2 reaction where an alkoxide displaces a halide.[3]
Q: My O-methylation yield is consistently low (<50%). What are the most likely causes and how can I fix them?
A: Low yields in this step typically stem from three core issues: incomplete formation of the alkoxide, competing side reactions, or suboptimal reaction conditions. Let's break these down.
1. Inefficient Alkoxide Formation: The tertiary hydroxyl group on N-Boc-3-methylazetidin-3-ol is sterically hindered, making deprotonation less straightforward than for a primary or secondary alcohol.
-
Expertise & Experience: Sodium hydride (NaH) is a common choice, but its effectiveness can be limited by its polymeric nature and surface area. Potassium hydride (KH) is often a superior choice as it is a stronger, non-pyrophoric base that can lead to faster and more complete deprotonation.[4]
-
Troubleshooting:
-
Switch to Potassium Hydride (KH): Use a 30% dispersion in mineral oil for easier handling.
-
Ensure Anhydrous Conditions: Any moisture will quench the hydride base. Use freshly distilled, anhydrous solvents (THF or DMF).
-
Temperature: Allow the deprotonation to proceed at room temperature for at least 1-2 hours before adding the methylating agent. You should observe hydrogen gas evolution.
-
2. Competing Side Reactions (Elimination): While the S(_N)2 pathway is desired, the strong base required for alkoxide formation can also promote E2 elimination, especially with certain methylating agents or at elevated temperatures.[3][4]
-
Expertise & Experience: Methyl iodide (CH₃I) is highly reactive and an excellent substrate for S(_N)2 reactions. While dimethyl sulfate ((CH₃)₂SO₄) is an alternative, it can sometimes lead to more side products. Temperature control is paramount. The reaction should be exothermic upon addition of the methylating agent; maintaining a low temperature prevents runaway reactions and decomposition.
-
Troubleshooting:
-
Use Methyl Iodide: It is generally the most reliable methylating agent for this transformation.
-
Control Temperature: After alkoxide formation, cool the reaction mixture to 0 °C before slowly adding the methylating agent. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Avoid High Temperatures: Do not heat the reaction mixture unless you have confirmed via TLC or LC-MS that the reaction is stalled at room temperature.
-
3. Suboptimal Solvent and Reagent Stoichiometry: The choice of solvent influences the solubility of the alkoxide and the rate of the S(_N)2 reaction.
-
Expertise & Experience: Anhydrous Tetrahydrofuran (THF) is a good first choice. However, if solubility of the intermediate alkoxide is an issue, anhydrous N,N-Dimethylformamide (DMF) can be a better option due to its higher polarity.[4]
-
Troubleshooting:
-
Solvent Choice: Start with THF. If yields are still low, try DMF.
-
Stoichiometry: Use a slight excess of the base (1.2-1.5 equivalents) and the methylating agent (1.2-1.5 equivalents) to drive the reaction to completion.
-
Data Summary: Recommended Etherification Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Hydride (KH) | More reactive than NaH for hindered alcohols.[4] |
| Solvent | Anhydrous THF or DMF | Good solubility for intermediates; aprotic nature favors S(_N)2.[4] |
| Methylating Agent | Methyl Iodide (CH₃I) | High reactivity towards S(_N)2, minimizing elimination. |
| Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions. |
| Equivalents | Base (1.2-1.5), CH₃I (1.2-1.5) | Ensures complete conversion of starting material. |
Part 2: Optimizing Deprotection and Salt Formation
The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. The primary challenge here is to achieve complete deprotection without causing the acid-catalyzed ring-opening of the strained azetidine ring.[1][5]
Q: I'm seeing byproducts that suggest my azetidine ring is opening during the deprotection step. How can I prevent this?
A: This is a critical issue stemming from the inherent strain of the four-membered ring.[1][2] Protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack, leading to cleavage. The key is to use conditions that are strong enough to cleave the Boc group but controlled enough to minimize ring degradation.
Caption: Balancing conditions for deprotection vs. ring opening.
-
Expertise & Experience: Using a pre-prepared solution of HCl in a solvent like 1,4-dioxane or diethyl ether provides better control over the stoichiometry of the acid compared to bubbling HCl gas. Performing the reaction at a low temperature (0 °C) significantly slows the rate of the undesired ring-opening reaction relative to the desired Boc-cleavage.
-
Trustworthiness & Self-Validation: The progress of the reaction must be closely monitored. Do not let the reaction run for a fixed amount of time. Instead, take aliquots every 15-30 minutes and analyze by TLC or a rapid LC-MS method. Quench the reaction as soon as the starting material is consumed.
Troubleshooting & Optimization Protocol:
-
Reagent Choice: Use a 4M solution of HCl in 1,4-dioxane.
-
Temperature Control: Dissolve the N-Boc intermediate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and cool the solution to 0 °C in an ice bath.
-
Controlled Addition: Add the HCl/dioxane solution dropwise to the cooled solution.
-
Monitor Closely: Check the reaction progress every 15 minutes. The deprotection is often complete within 1-2 hours.
-
Isolation: Once the starting material is gone, immediately remove the solvent under reduced pressure at low temperature. The resulting solid is the crude hydrochloride salt.
-
Purification: Do not use column chromatography on silica gel, as the free amine can stick. The best method for purification is recrystallization. Trituration or recrystallization from a solvent system like isopropanol/diethyl ether or ethanol/ethyl acetate is highly effective for removing non-basic impurities and achieving high purity.[6]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended.[7] Its key advantage is its lability under acidic conditions, which allows for a one-step deprotection and salt formation to yield the final hydrochloride product.[8] Other groups like the benzyl (Bn) or carboxybenzyl (Cbz) group require separate deprotection steps (e.g., hydrogenolysis), which adds complexity and potential for yield loss.[9][10]
Q2: How do I effectively monitor the reaction progress for all steps? A:
-
N-Protection: Thin Layer Chromatography (TLC) is sufficient. Use a standard mobile phase like ethyl acetate/hexanes. The N-Boc product will have a higher R(_f) value than the starting alcohol.
-
O-Methylation: TLC can be used, but LC-MS (Liquid Chromatography-Mass Spectrometry) is superior as it can help identify potential side products.
-
Deprotection: TLC is effective. The starting N-Boc material is non-polar, while the product (as the free base or salt) is highly polar and will remain at the baseline on a silica gel plate. Stain with ninhydrin to visualize the product.
Q3: What are the critical safety precautions for this synthesis? A:
-
Potassium Hydride (KH): Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Quench any excess very carefully by slowly adding isopropanol at 0 °C.
-
Methyl Iodide (CH₃I): It is a toxic and volatile suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Strong Acids (HCl): Corrosive. Handle with care, wearing gloves and safety glasses.
Part 4: Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 3-Methylazetidin-3-ol
-
To a stirred solution of 3-methylazetidin-3-ol hydrochloride (1.0 eq)[11][12] in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-methylazetidin-3-ol, which can often be used in the next step without further purification.
Protocol 2: Optimized O-Methylation
-
Under an inert nitrogen atmosphere, suspend potassium hydride (KH, 30% in mineral oil, 1.5 eq) in anhydrous THF (15 mL/g of KH).
-
Add a solution of N-Boc-3-methylazetidin-3-ol (1.0 eq) in anhydrous THF (5 mL/g) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor by LC-MS. If the reaction is incomplete, it may be gently warmed to 40 °C for a few hours.
-
Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude N-Boc-3-methoxy-3-methylazetidine. Purify by column chromatography if necessary.
Protocol 3: Deprotection and Isolation
-
Dissolve the crude N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a minimal amount of ethyl acetate (approx. 5 mL/g).
-
Cool the solution to 0 °C.
-
Add 4M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise. A precipitate should form.
-
Stir the resulting slurry at 0 °C, monitoring by TLC every 15-30 minutes until the starting material is consumed (typically 1-3 hours).
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the white solid under vacuum to yield this compound.
-
For higher purity, recrystallize the solid from a mixture of hot isopropanol and diethyl ether.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN115385840B - Process for preparing 3-methoxyazetidine hydrochloride - Google Patents [patents.google.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable four-membered heterocyclic motif. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges, often leading to unexpected side reactions and difficulties in purification[1][2]. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during your experiments.
Section 1: General FAQs & Troubleshooting
This section addresses high-level issues that are common across various synthetic routes to 3-substituted azetidines.
Q1: My reaction to form the azetidine ring is giving consistently low yields. What are the primary causes?
Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring[1][3]. Several factors are often at play:
-
Unfavorable Kinetics: The intramolecular cyclization to form the four-membered ring is often kinetically slower than competing intermolecular side reactions[1]. High dilution conditions can sometimes favor the desired intramolecular pathway, but this is not always sufficient.
-
Competing Side Reactions: The most common competing reaction is the formation of more thermodynamically stable five- or six-membered rings (pyrrolidines or piperidines) if the substrate allows for it[1][4]. Intermolecular reactions leading to dimers and oligomers are also a major issue[5].
-
Steric Hindrance: Bulky substituents on the substrate, particularly near the reacting centers, can significantly hinder the required intramolecular cyclization[6].
-
Inappropriate Leaving Group: For syntheses involving intramolecular SN2 reactions, the choice of leaving group is critical. A poor leaving group (like -OH without activation) will not facilitate cyclization, while an exceptionally good leaving group might promote elimination side reactions.
Troubleshooting Workflow
Caption: General troubleshooting workflow for low-yield azetidine synthesis.
Q2: My reaction is producing a significant amount of intractable polymer/oligomer. How can I prevent this?
Oligomerization occurs when a reactive intermediate, intended to cyclize, instead reacts with another molecule of starting material or another intermediate. This is a classic competition between intramolecular and intermolecular pathways.
-
Causality: The azetidine nitrogen, once deprotected or if the reaction is run under conditions where it is nucleophilic, can act as a nucleophile to open another formed azetidine ring (anionic ring-opening polymerization) or react with uncyclized starting material[5]. This is especially prevalent at higher temperatures and concentrations.
-
Preventative Measures:
-
High Dilution: This is the most critical factor. Running the reaction at low concentrations (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization over intermolecular reactions. Using a syringe pump for slow addition of the substrate to the reaction vessel is a highly effective technique.
-
Protecting Group Strategy: Ensure the nitrogen atom is appropriately protected with a group that is stable to the reaction conditions and prevents it from acting as a nucleophile. Electron-withdrawing groups like tosyl (Ts) or Boc are common. The tert-Butoxythiocarbonyl (Botc) group has also been shown to be effective[7].
-
Temperature Control: While higher temperatures can accelerate the desired reaction, they can also disproportionately accelerate polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: My azetidine product seems to decompose during column chromatography on silica gel. What are the best purification practices?
Azetidines, particularly those with N-H or acid-labile N-protecting groups, are prone to degradation on standard silica gel.
-
Causality: The acidic nature of silica gel can protonate the azetidine nitrogen, catalyzing ring-opening or decomposition[8][9]. This is a common failure mode during purification.
-
Recommended Purification Strategies:
-
Neutralized Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base, such as triethylamine (~1-2% v/v), to neutralize the acidic sites.
-
Basic Alumina: For highly acid-sensitive compounds, using neutral or basic alumina is an excellent alternative to silica gel[1].
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method to obtain high purity without degradation[1].
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be a very effective purification method[1][10].
-
Section 2: Troubleshooting by Synthetic Route
Route A: Intramolecular Cyclization (from 1,3-Amino Alcohols & Derivatives)
This is a foundational method where a 1,3-difunctionalized propane backbone undergoes intramolecular SN2 cyclization. A common example is the cyclization of a 3-amino-1-propanol derivative where the hydroxyl group has been converted into a good leaving group (e.g., tosylate, mesylate, or halide).
Problem: Formation of Pyrrolidine Byproducts
During the base-mediated cyclization of a homoallylic amine, you observe the formation of a 3-iodopyrrolidine instead of the expected 2-(iodomethyl)azetidine.
-
Causality: This is a classic example of kinetic versus thermodynamic control. The initial formation of the azetidine ring via a 4-exo-tet cyclization is often kinetically favored at lower temperatures. However, the azetidine can rearrange to the more stable five-membered pyrrolidine, especially at elevated temperatures[4]. This rearrangement is thought to proceed through an intermediate aziridinium ion[4].
-
Solution:
-
Temperature Control: Perform the cyclization at room temperature or below to favor the kinetic azetidine product[4]. Avoid heating the reaction mixture.
-
Choice of Base: Use a non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine without competing in other reactions. The choice of counter-ion can also influence the reaction pathway.
-
Caption: Competing pathways in the iodocyclisation of homoallylamines[4].
Route B: Synthesis from Epichlorohydrin and Secondary Amines
This route involves the nucleophilic attack of a secondary amine on epichlorohydrin, followed by an intramolecular SN2 reaction to form the 3-hydroxyazetidinium salt[11].
Problem: Formation of Dimerized Dioxane Byproducts
Instead of the desired azetidinium salt, the primary byproduct is a substituted 1,4-dioxane.
-
Causality: This side reaction can occur, particularly with amines like morpholine or piperidine[12]. After the initial ring-opening of epichlorohydrin by the amine, the resulting alkoxide can attack another molecule of epichlorohydrin instead of cyclizing. This pathway competes with the desired intramolecular cyclization.
-
Solution:
-
Solvent Choice: The reaction is often highly selective for the azetidinium product in polar, protic solvents like water or ethanol, which can stabilize the transition state for the desired cyclization[11][12].
-
Control Stoichiometry: Use a slight excess of the amine to ensure the epichlorohydrin is consumed quickly, minimizing its availability for side reactions.
-
Temperature Management: While the reaction can be slow at room temperature, excessive heating can promote side reactions. A moderate temperature (e.g., 40-60 °C) is often a good compromise[11].
-
Route C: Aza-Michael Addition
This method involves the conjugate addition of an amine to an α,β-unsaturated ester, such as methyl 2-(azetidin-3-ylidene)acetate, to create a new 3-substituted azetidine[13][14].
Problem: Poor Regioselectivity with Asymmetric NH-Heterocycles
When using a nucleophile like indazole or a substituted pyrazole, a mixture of N-1 and N-2 addition products is formed.
-
Causality: Many NH-heterocycles exist as tautomeric mixtures, presenting multiple nucleophilic sites. The energy barrier for addition at either nitrogen can be similar, leading to a mixture of regioisomers[13].
-
Solution:
-
Catalyst/Base Screening: The choice of base or catalyst can influence the regioselectivity. While DBU is commonly used, screening other non-nucleophilic bases may favor one tautomer over the other[13].
-
Solvent Effects: Changing the solvent polarity can alter the tautomeric equilibrium of the NH-heterocycle and influence the reaction's regioselectivity.
-
Structural Analysis: If a mixture is unavoidable, careful structural analysis using 2D NMR techniques (HMBC, NOESY) is required to confirm the identity of the major and minor isomers[13]. It may be necessary to proceed with a mixture and separate the isomers at a later stage.
-
| Common Problem | Primary Cause(s) | Recommended Solutions | Relevant Route(s) |
| Ring-Opening | Acidic conditions (workup, purification), high temperatures.[8][9] | Use non-acidic workup (e.g., NaHCO₃ wash), purify on basic alumina, avoid excessive heat.[1] | All Routes |
| Polymerization | High concentration, unmasked N-nucleophilicity, high heat.[5] | Use high dilution/slow addition, ensure proper N-protection, maintain lowest possible reaction temp. | A, B |
| Pyrrolidine Formation | Thermodynamic rearrangement of kinetic azetidine product.[4] | Keep reaction temperature low (e.g., RT or below) to favor the kinetic product. | A |
| Dioxane Formation | Intermolecular reaction competing with cyclization.[12] | Use polar protic solvents (water, EtOH), control stoichiometry. | B |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-3-hydroxyazetidinium Chloride
This protocol is adapted from a batch synthesis procedure for the reaction of epichlorohydrin with a secondary amine[11].
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylamine (1.0 eq, 28 mmol) dissolved in water (10 mL, ~2.8 M).
-
Addition: Place the flask in an ice bath to control the initial exotherm. Add epichlorohydrin (1.0 eq, 28 mmol, 2.6 g) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the intermediate 1-chloro-N,N-(diethylamino)propan-2-ol by ¹H NMR or LC-MS. The reaction may take up to 48 hours.
-
Workup: Once the reaction is complete, concentrate the crude mixture under reduced pressure to remove the solvent.
-
Analysis: The resulting crude azetidinium salt can be analyzed by NMR using an internal standard (e.g., dibromomethane) to determine yield. Further purification is typically not required for many applications[11].
Protocol 2: Purification of an Acid-Sensitive Azetidine
This protocol outlines the general steps for purifying a product that is unstable on standard silica gel.
-
Column Packing (Wet Slurry Method):
-
Choose a column of appropriate size for your sample quantity.
-
In a beaker, mix basic alumina with your starting eluent (e.g., 99:1 DCM/MeOH). Add enough eluent to make a free-flowing slurry.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Add a layer of sand to the top of the packed alumina.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of alumina, removing the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Run the column using a gradient of increasing polarity (e.g., starting with 100% DCM and gradually adding MeOH).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Visual Guides
Caption: Mechanism of acid-catalyzed azetidine ring-opening[8][9].
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scite.ai [scite.ai]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Azetidine Ring Formation: A Technical Troubleshooting Guide
Welcome to the technical support center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable four-membered nitrogen-containing heterocycle. Azetidines are a critical structural motif in medicinal chemistry, but their synthesis can be challenging due to ring strain and competing side reactions. This resource provides in-depth troubleshooting advice and frequently asked questions to guide you through common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the azetidine ring is resulting in low yields. What are the most common causes?
Low yields in intramolecular cyclization for azetidine formation often stem from a few key factors:
-
Substrate Conformation: The precursor molecule must be able to adopt a conformation that allows the nucleophile and the leaving group to come into close proximity for the ring-closing reaction to occur. Steric hindrance around the reaction centers can significantly impede this process.
-
Leaving Group Ability: A poor leaving group will slow down the rate of the desired S\textsubscript{N}2 reaction, allowing side reactions, such as elimination or intermolecular reactions, to dominate.
-
Competing Intermolecular Reactions: At high concentrations, the starting material can react with another molecule of itself instead of cyclizing, leading to oligomerization or polymerization.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions as they can solvate the cation without strongly solvating the nucleophile.
Q2: I am observing significant amounts of elimination byproducts instead of the desired azetidine. How can I favor cyclization over elimination?
The competition between intramolecular substitution (leading to the azetidine) and elimination is a classic challenge. Here are some strategies to tip the balance in favor of cyclization:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. This will favor deprotonation of the amine nucleophile without promoting E2 elimination of the leaving group. Bases like proton sponge or DBU can be effective.
-
Leaving Group: While a good leaving group is necessary, an overly reactive one (like triflate) on a sterically hindered substrate might favor elimination. Mesylates or tosylates often provide a better balance.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Try running your reaction at 0 °C or even lower to see if the product distribution improves.
Q3: How do I choose the right protecting group for the nitrogen atom during azetidine synthesis?
Nitrogen protection is crucial to prevent side reactions and to modulate the nucleophilicity of the amine. The ideal protecting group should be:
-
Stable to the reaction conditions used for the cyclization precursor synthesis.
-
Easily cleavable under mild conditions without affecting the newly formed azetidine ring.
-
Able to influence the reaction's stereochemical outcome if chirality is a factor.
Commonly used protecting groups for azetidine synthesis include:
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to many conditions, easily removed. | Acidic conditions (e.g., TFA, HCl). |
| Benzyl | Bn | Stable, can be removed by hydrogenolysis. | H₂, Pd/C. |
| Carboxybenzyl | Cbz | Removed by hydrogenolysis. | H₂, Pd/C. |
| Tosyl | Ts | Electron-withdrawing, can activate the nitrogen. | Strong reducing agents (e.g., Na/NH₃). |
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during azetidine ring formation and offers structured solutions.
Problem 1: Failure to Form the Azetidine Ring - Starting Material Remains
If you are recovering your starting material unchanged, it indicates that the activation energy for the cyclization is not being overcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no product formation.
Detailed Steps & Explanations:
-
Increase Temperature/Time: The simplest first step is to provide more energy to the system. Increase the reaction temperature in 10-20 °C increments or extend the reaction time. Monitor the reaction by TLC or LC-MS to check for product formation.
-
Improve the Leaving Group: If heating doesn't work, the leaving group may not be sufficiently reactive. If you are using a halide, consider converting it to a mesylate or tosylate, which are much better leaving groups. This is a very common and effective strategy.
-
Solvent Optimization: The solvent plays a critical role in S\textsubscript{N}2 reactions. If you are using a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction rate.
Problem 2: Formation of Dimer or Polymer Instead of Azetidine
The formation of intermolecular products indicates that the rate of reaction between two molecules of the starting material is faster than the intramolecular cyclization.
Troubleshooting Workflow:
Caption: Strategy to favor intramolecular cyclization.
Detailed Steps & Explanations:
-
High Dilution: This is the most critical factor. By significantly lowering the concentration of your starting material (typically to 0.01 M or less), you decrease the probability of two molecules encountering each other, thus favoring the intramolecular pathway.
-
Slow Addition: Using a syringe pump to slowly add the starting material to the reaction vessel containing the base and solvent can help maintain a very low instantaneous concentration, further promoting cyclization.
Problem 3: Azetidine Ring Opening After Formation
The strained four-membered ring of azetidine can be susceptible to nucleophilic attack and ring-opening, especially if the nitrogen is unprotected or if there are activating groups on the ring.
Troubleshooting Workflow:
Caption: Preventing azetidine ring opening.
Detailed Steps & Explanations:
-
Mild Workup: Avoid harsh acidic or basic conditions during the reaction workup. Use buffered solutions for quenching and extraction if necessary.
-
Nitrogen Protection: An unprotected azetidine nitrogen is nucleophilic and can be protonated, making the ring more susceptible to attack. Maintaining a protecting group until it is intentionally removed is often the best strategy. The electron-withdrawing nature of groups like tosyl can also stabilize the ring.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization via Mesylation
This protocol describes the formation of an N-Boc-azetidine from a protected 3-amino-1-propanol derivative.
-
Dissolve the Substrate: Dissolve the N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).
-
Cool the Reaction: Cool the solution to 0 °C using an ice bath.
-
Add Base: Add triethylamine (TEA) (1.5 eq) dropwise to the solution.
-
Activate the Alcohol: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
In situ Cyclization: After confirming the formation of the mesylate intermediate, add a solution of potassium tert-butoxide (2.5 eq) in anhydrous tetrahydrofuran (THF) dropwise at 0 °C.
-
Stir: Allow the reaction to stir at room temperature overnight.
-
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Technical Support Center: Challenges in the Purification of Polar Amine Hydrochlorides
<_ _>
Welcome to the Technical Support Center for the purification of polar amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant compounds. As salts, polar amine hydrochlorides exhibit solubility profiles that can complicate traditional purification workflows. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: My polar amine hydrochloride is an oil or an amorphous solid and will not crystallize.
Question: I've tried numerous solvents, but my polar amine hydrochloride either "oils out" or precipitates as a non-crystalline solid. How can I induce crystallization for effective purification?
Answer: This is a frequent challenge, as the high polarity and hygroscopic nature of many amine hydrochlorides can inhibit the formation of an ordered crystal lattice. Here’s a systematic approach to troubleshoot this issue:
-
Cause 1: Inappropriate Solvent System. The solubility of your compound may be too high across a range of temperatures in the chosen solvent, preventing precipitation upon cooling. Conversely, if solubility is too low, the compound may crash out of solution as an amorphous solid.
-
Solution: Employ a Co-solvent (or Anti-solvent) System. This is a powerful technique for inducing crystallization.[1][2] Dissolve your amine hydrochloride in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble, such as diethyl ether, ethyl acetate, or acetone) at an elevated temperature until you observe persistent turbidity. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This gradual decrease in solubility is often key to forming high-quality crystals.[2][3]
-
-
Cause 2: Presence of Impurities. Even small amounts of impurities can act as "crystal poisons," disrupting the lattice formation.
-
Solution: Pre-purification via Chromatography. Before attempting recrystallization, consider a preliminary purification step. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent choice.[4][5][6] Alternatively, for less polar impurities, a quick filtration through a plug of silica gel or alumina might be sufficient.
-
-
Cause 3: Incorrect pH. The stability of the hydrochloride salt is pH-dependent. If the pH is too high, the free amine may be present, which is often an oil and can prevent crystallization of the salt.
Issue 2: My polar amine hydrochloride streaks badly on a standard silica gel column.
Question: I'm attempting to purify my compound using flash chromatography on silica gel, but it results in severe tailing and poor separation. What's causing this and how can I improve the chromatography?
Answer: This is a classic problem when dealing with basic compounds on an acidic stationary phase like silica gel. The streaking is primarily due to strong, non-specific interactions between the basic amine and the acidic silanol groups on the silica surface.[8][9]
-
Cause: Acid-Base Interaction. The lone pair of electrons on the nitrogen atom of the amine (even as a salt, there's an equilibrium with the free base) interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This leads to a non-ideal elution profile.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase.[9][10] A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[11][12] This competing base will interact with the silanol groups, allowing your compound of interest to elute more symmetrically.
-
Solution 2: Use an Alternative Stationary Phase.
-
Amine-functionalized silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[10][13]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[13]
-
Reversed-Phase Chromatography (C18): If your compound has some hydrophobic character, reversed-phase chromatography can be a viable option. You will need to use a mobile phase with a high aqueous component.[10][13]
-
-
Solution 3: Employ HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[4][5][6][14] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4]
-
Issue 3: I need to obtain the free amine from my purified hydrochloride salt, but the process is causing decomposition or yield loss.
Question: After successfully purifying my polar amine hydrochloride, I need the free base for my next reaction. However, traditional liquid-liquid extraction with a strong base is proving difficult. What are some alternative methods?
Answer: Converting the salt back to the free amine can indeed be challenging, especially if the free amine is highly water-soluble or unstable at high pH.
-
Cause: High Water Solubility of the Free Amine. Many polar free amines have significant solubility in water, making extraction with an organic solvent inefficient.
-
Solution 1: Use of Solid-Phase Extraction (SPE). A cation-exchange (SCX) cartridge is a highly effective tool for this purpose.[15] Dissolve your amine hydrochloride in a suitable solvent (like methanol or water) and load it onto a pre-conditioned SCX cartridge. The protonated amine will bind to the stationary phase. Wash the cartridge with methanol to remove any non-basic impurities. Then, elute your pure, free amine by washing the cartridge with a solution of ammonia in methanol (e.g., 2M NH3 in MeOH).[15]
-
Solution 2: Basification and Extraction with a More Polar Solvent. If you must perform a liquid-liquid extraction, consider using a more polar organic solvent that is immiscible with water, such as chloroform or dichloromethane, after basifying the aqueous layer with a base like sodium carbonate or sodium bicarbonate.[15] Saturating the aqueous layer with sodium chloride can also help to "salt out" the amine and improve its partitioning into the organic phase.
-
Solution 3: Use of Propylene Oxide. For some hydrochloride salts, treatment with an excess of propylene oxide in methanol can effectively scavenge the HCl without the need for an aqueous workup.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar amine hydrochloride?
A1: There is no single "best" approach, as the optimal method depends on the specific properties of your compound and its impurities. However, a good starting point is to first attempt recrystallization, as it is a cost-effective and scalable method for achieving high purity.[3] If crystallization is unsuccessful, chromatographic methods should be explored. For highly polar compounds, HILIC is often a superior choice over traditional normal-phase or reversed-phase chromatography.[4][5][6]
Q2: How do I choose a suitable solvent for recrystallizing my polar amine hydrochloride?
A2: The principle of "like dissolves like" is a good starting point. Since amine hydrochlorides are salts, they are polar. Therefore, polar solvents are generally required for dissolution.[3] Alcohols like ethanol and isopropanol are often good choices.[3] The ideal solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature.[3] A solvent pair, such as ethanol/water or ethanol/diethyl ether, often provides the necessary fine-tuning of solubility to achieve good crystal formation.[2][3]
Q3: Can I use reversed-phase chromatography for my polar amine hydrochloride?
A3: Yes, but it can be challenging. Polar compounds often have poor retention on nonpolar C18 columns and may elute in the solvent front.[6] To increase retention, you may need to use a highly aqueous mobile phase. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[9] Alternatively, using a reversed-phase column with an embedded polar group can improve retention for polar analytes.[9]
Q4: What are the advantages of HILIC for purifying polar amine hydrochlorides?
A4: HILIC offers several key advantages:
-
Excellent retention of polar compounds: It is specifically designed for compounds that are too polar for reversed-phase chromatography.[4][5][6]
-
Alternative selectivity: It provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving difficult impurity profiles.
-
LC-MS compatibility: The high organic content of the mobile phase is advantageous for mass spectrometry detection, leading to enhanced sensitivity.[5]
Q5: My compound seems to be degrading on the silica gel column. What can I do?
A5: Degradation on silica gel is often due to the acidic nature of the stationary phase.[9] To mitigate this, you can:
-
Deactivate the silica: Flush the column with a solvent system containing a small amount of a base like triethylamine before loading your sample.[9]
-
Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol or amine-functionalized silica.[9][13]
-
Minimize contact time: Run the chromatography as quickly as possible.
Experimental Protocols & Workflows
Protocol 1: Recrystallization using a Co-Solvent System
This protocol is suitable when a single solvent does not provide adequate crystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude polar amine hydrochloride in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy and the turbidity persists.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Protocol 2: Purification via HILIC
This is a general starting point for developing a HILIC method.
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: 95% B for 10 minutes.
-
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, use a minimal amount of a stronger solvent.
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Data Summary Table
| Purification Method | Advantages | Disadvantages | Best For... |
| Recrystallization | Cost-effective, scalable, can yield very high purity. | May not work for all compounds, can be time-consuming to optimize solvents. | Compounds that can form a stable crystal lattice. |
| Normal-Phase Chromatography (Silica Gel) | Widely available, well-understood. | Strong interaction with basic amines causing streaking, potential for compound degradation. | Less polar amines or with the use of basic modifiers. |
| Reversed-Phase Chromatography (C18) | Good for compounds with some hydrophobic character. | Poor retention for very polar compounds. | Amine hydrochlorides with larger alkyl or aryl substituents. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for polar compounds, good for LC-MS.[5] | Can have complex retention mechanisms, requires careful solvent choice. | Highly polar, water-soluble amine hydrochlorides.[4][6] |
| Ion-Exchange Chromatography (IEX) | Highly specific for charged molecules, high capacity.[16][17] | Requires buffered mobile phases, may require salt gradient elution. | Purification from neutral impurities or other charged species.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 3-Methoxy-3-methylazetidine hydrochloride
A Guide to Ensuring Chemical Integrity and Experimental Success
Welcome to the technical support center for 3-Methoxy-3-methylazetidine hydrochloride. As Senior Application Scientists, we understand that working with strained heterocyclic systems like azetidines requires a nuanced approach. The inherent ring strain that makes these scaffolds valuable in medicinal chemistry also presents unique stability challenges.[1][2][3] This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting advice, validated protocols, and a clear understanding of the mechanisms behind the potential decomposition of this valuable building block.
Understanding the Instability: The Science Behind Azetidine Decomposition
The stability of this compound is intrinsically linked to the chemistry of its four-membered ring. This strained system is susceptible to degradation, primarily through an acid-mediated ring-opening mechanism.[1][4] The process begins with the protonation of the azetidine nitrogen. This protonation significantly increases the ring strain and transforms the nitrogen into a good leaving group, activating the ring carbons toward nucleophilic attack. Common nucleophiles in a reaction mixture, such as water, alcohols, or even pendant functional groups on other molecules, can then attack a ring carbon, leading to irreversible ring cleavage.[2][4] The rate of this decomposition is highly sensitive to pH, with more rapid degradation occurring at lower pH values.[2][4]
Primary Decomposition Pathway
Below is a generalized pathway illustrating the acid-catalyzed decomposition of an azetidinium salt in the presence of a nucleophile (e.g., water).
Caption: General pathway for acid-catalyzed degradation of azetidines.[5]
Troubleshooting Guide: From Observation to Solution
This section addresses specific issues you might encounter during your experiments, linking observable problems to their chemical root causes and providing actionable solutions.
Issue 1: My reaction yield is low and inconsistent, or my starting material is consumed faster than expected.
-
Potential Cause: You may be experiencing premature decomposition of the this compound either in the reaction vessel or during reagent preparation.
-
Root Cause Analysis: The reaction conditions (e.g., acidic reagents, protic solvents, or elevated temperatures) are likely initiating the acid-catalyzed ring-opening cascade before your desired transformation can occur.[2][4]
-
Solutions & Proactive Measures:
-
pH Control: If your reaction protocol allows, buffer the medium to a neutral or slightly basic pH. Avoid the addition of strong acids unless they are explicitly required and controlled.
-
Solvent Choice: Whenever possible, use dry, aprotic, non-nucleophilic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize the presence of nucleophiles that can participate in ring-opening. While some azetidinium salt syntheses use protic solvents, preserving a pre-existing salt requires minimizing nucleophilic threats.[6][7]
-
Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures increase the rate of decomposition.[6][7]
-
Reagent Purity: Ensure the quality of your starting material before use. Use an analytical technique like ¹H NMR to confirm its integrity, especially for older batches.
-
Issue 2: I see unexpected byproducts in my LC-MS or NMR analysis.
-
Potential Cause: The unexpected signals correspond to decomposition products.
-
Root Cause Analysis: The molecular weights observed in the mass spectrum likely correspond to the addition of a solvent molecule (e.g., water, methanol) to the parent compound, which is a hallmark of a ring-opened product.[5][8]
-
Solutions & Proactive Measures:
-
Characterize the Impurity: Attempt to isolate and characterize the byproduct. The structure will provide definitive proof of the decomposition pathway and point to the culprit nucleophile.
-
Review the Entire Workflow: Scrutinize every step of your process for sources of acid and nucleophiles. This includes not just the reaction itself, but also aqueous workups and purification steps.
-
Issue 3: My compound degrades during aqueous workup.
-
Potential Cause: Standard acidic washes (e.g., 1N HCl) are causing rapid decomposition.
-
Root Cause Analysis: The low pH of the acidic wash creates a highly favorable environment for protonation of the azetidine nitrogen, leading to swift ring-opening upon contact with water.[2][4][5]
-
Solutions & Proactive Measures:
-
Avoid Strong Acids: Replace harsh acidic washes with milder alternatives, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or omit the acid wash if possible.[5]
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the exposure time.[5]
-
Use a Biphasic System: Conduct the wash in a biphasic system to keep the bulk of your compound in the organic layer, minimizing its time in the acidic aqueous environment.[5]
-
Issue 4: My compound does not survive silica gel chromatography.
-
Potential Cause: The inherent acidity of standard silica gel is catalyzing on-column decomposition.
-
Root Cause Analysis: Silica gel has acidic silanol groups (Si-OH) on its surface, which can create a localized acidic environment sufficient to promote the ring-opening of sensitive compounds like azetidines.
-
Solutions & Proactive Measures:
-
Neutralize the Stationary Phase: Use silica gel that has been pre-treated or "neutralized." This is commonly done by preparing the slurry or eluent with a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[5]
-
Consider Alternative Media: If neutralization is insufficient, switch to a less acidic stationary phase like neutral alumina.[5]
-
Alternative Purification Methods: For highly sensitive compounds, avoid chromatography altogether. Methods like recrystallization or preparative HPLC using a buffered mobile phase can be superior options.[5]
-
Troubleshooting Workflow
This decision tree can guide you through a logical process when decomposition is suspected.
Caption: Troubleshooting workflow for handling potentially unstable azetidine compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[9] Keep it in a cool, dry, and well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[10][11] For long-term storage, refrigeration (0-8 °C) is recommended by some suppliers.[9]
Q2: What specific classes of reagents are incompatible with this compound? A: Beyond strong acids, be cautious with strong nucleophiles and strong bases. While the hydrochloride salt is more stable, a strong base can deprotonate the ammonium to form the free base azetidine, which can be prone to oligomerization.[12] Highly nucleophilic reagents could potentially open the ring even without strong acid catalysis, although this is less common.
Q3: How can I reliably monitor for decomposition during my experiment? A: The most effective methods are ¹H NMR and LC-MS. Take a sample of your starting material before you begin for a baseline "time zero" analysis. Then, take small aliquots from the reaction mixture at regular intervals. In the NMR, look for the disappearance of characteristic azetidine peaks and the appearance of new signals. In the LC-MS, monitor for a decrease in the area of the peak for your starting material and the emergence of new peaks, particularly those with a mass corresponding to a ring-opened adduct.[4][5]
Protocols for Ensuring Stability
Adhering to validated procedures is critical. Below are protocols designed to minimize decomposition risk.
Protocol 1: Stability Assessment in Aqueous Buffer
This protocol allows you to determine the half-life (T₁/₂) of your compound under specific pH conditions, providing valuable data for planning experiments and workups.[5]
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in DMSO-d₆.
-
Incubation: In an NMR tube, add the appropriate aqueous buffer (e.g., pH 1.8, pH 4.0, pH 7.4). Add a known amount of the DMSO stock solution to the buffer to reach the desired final concentration. The moment of addition is recorded as time zero.
-
Time Points: Acquire an initial ¹H NMR spectrum immediately (T=0). Continue to acquire spectra at set time points (e.g., 1, 2, 4, 8, 24 hours), maintaining the sample at a constant temperature.
-
Data Analysis: Integrate the peaks corresponding to the parent compound at each time point. Plot the natural logarithm of the concentration (or peak integral) against time. The degradation rate constant (k) is the negative of the slope of this line.
-
Half-Life Calculation: Calculate the half-life using the equation: T₁/₂ = ln(2) / k .[5]
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
This procedure prevents on-column degradation during purification.[5]
-
Eluent Preparation: Prepare your desired chromatography eluent system (e.g., Hexanes/Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).
-
Slurry Preparation: In a beaker, add the dry silica gel. Add the triethylamine-containing eluent and gently stir to create a uniform slurry.
-
Column Packing: Pack your chromatography column with the prepared slurry as you normally would.
-
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the triethylamine-containing eluent to ensure the entire stationary phase is thoroughly neutralized.
-
Chromatography: Load your sample and run the chromatography using the eluent containing triethylamine.
Summary of Stability and Handling Parameters
For quick reference, this table summarizes the key conditions for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | 0-8 °C, Cool & Dry Place | Minimizes thermal degradation and prevents moisture absorption.[9][10] |
| Atmosphere | Inert gas (Argon or Nitrogen), Tightly Sealed | The compound is hygroscopic; moisture can introduce a nucleophile (water).[9] |
| pH Environment | Neutral to slightly basic (pH > 7) | Avoids protonation of the azetidine nitrogen, which is the activating step for ring-opening.[2][4] |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents, Nucleophiles | Strong acids catalyze decomposition; nucleophiles are the agents of ring-opening. |
| Recommended Solvents | Dry, Aprotic, Non-nucleophilic (e.g., THF, Dioxane) | Prevents the solvent from acting as a nucleophile in a potential ring-opening reaction. |
| Purification Media | Neutralized Silica Gel, Neutral Alumina, Recrystallization | Avoids the acidic surface of standard silica gel which can catalyze degradation.[5] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. aksci.com [aksci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopicity of Azetidine Hydrochloride Salts
Welcome to the Technical Support Center for managing hygroscopic active pharmaceutical ingredients (APIs), with a focus on azetidine hydrochloride and related salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake during the handling, analysis, and formulation of moisture-sensitive compounds. Here, we synthesize fundamental principles with practical, field-proven troubleshooting strategies to ensure the integrity and stability of your materials.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the hygroscopicity of azetidine hydrochloride.
Q1: What is hygroscopicity and why is it a concern for azetidine hydrochloride?
Hygroscopicity is the inherent property of a substance to attract, absorb, or adsorb water molecules from the surrounding environment.[1][2][3] Azetidine hydrochloride, a white to almost-white crystalline powder, is known to be hygroscopic.[1][4] This is a critical concern because moisture uptake can trigger a cascade of undesirable physical and chemical changes.[1][5] These can include:
-
Physical Changes: Alterations in particle size, caking, clumping, and impaired flowability, which complicate handling and manufacturing processes like weighing and powder filling.[3][6]
-
Chemical Degradation: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways such as hydrolysis, potentially leading to loss of potency and the formation of impurities.[1][7]
-
Solid-State Transformations: The absorbed water can induce changes in the crystal lattice, leading to the formation of hydrates or even converting a stable crystalline form into a less stable amorphous state.[1][8] Such changes can significantly impact the drug's solubility, dissolution rate, and bioavailability.[1]
Q2: What is Critical Relative Humidity (CRH) and why is it the most important parameter for a hygroscopic salt?
The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at a given temperature, above which a solid material will begin to absorb a significant amount of moisture from the atmosphere.[9][10][11] Below its CRH, the material will remain relatively dry. When the ambient RH exceeds the CRH, the salt will continue to absorb water until it dissolves and forms a saturated solution, a phenomenon known as deliquescence.[10][11]
For a hygroscopic salt like azetidine hydrochloride, knowing the CRH is paramount because it defines the safe environmental threshold for handling, processing, and storage.[9] For example, the CRH for ranitidine hydrochloride is approximately 67% RH, and the compound is most unstable around this value.[9] Operating below the CRH is a key strategy to prevent moisture-induced instability.[5]
Q3: My batch of azetidine hydrochloride seems "clumpy" and is difficult to weigh accurately. What is happening?
This is a classic sign of moisture uptake. When a hygroscopic powder absorbs atmospheric water, liquid bridges can form between particles, leading to agglomeration, caking, and poor powder flow.[3] This not only makes accurate weighing challenging due to static and clumping but also indicates that the material has been exposed to humidity above its CRH. This exposure could compromise the material's physical and chemical stability, and further characterization is strongly recommended before use.
Q4: How is hygroscopicity officially classified?
The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage weight gain of a sample after 24 hours of storage at 25°C and 80% RH.[12][13]
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
| Data sourced from the European Pharmacopoeia classification guidelines.[12][13] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for characterizing and managing the hygroscopicity of azetidine hydrochloride.
Issue 1: Unknown Hygroscopic Behavior and Critical Relative Humidity (CRH)
Objective: To quantitatively determine the moisture sorption and desorption behavior of an azetidine hydrochloride sample and identify its CRH.
Recommended Technique: Dynamic Vapor Sorption (DVS)
Causality: DVS is the gold-standard gravimetric technique for this purpose.[14][15] It works by precisely controlling the relative humidity of a gas stream flowing over a small sample while a microbalance continuously records any change in mass due to water uptake or loss.[14] This provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of RH at a constant temperature.[16]
References
- 1. Azetidine Hydrochloride | 36520-39-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. chembk.com [chembk.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. azom.com [azom.com]
- 7. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Thermodynamic analysis of moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. proumid.com [proumid.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Azetidine hydrochloride | 36520-39-5 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methoxy-3-methylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important building block. Our aim is to provide in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic route starts from 1,3-dichloro-2-methylpropan-2-ol, which reacts with a protected form of methylamine, followed by cyclization, methylation of the tertiary alcohol, deprotection, and salt formation. A benzyl protecting group is often employed for the amine.
Q2: My final product has a low melting point and appears oily. What could be the cause?
This is often indicative of residual solvents or the presence of the free base form of 3-Methoxy-3-methylazetidine instead of the hydrochloride salt. Ensure that the acidification step is complete and that the product is thoroughly dried under vacuum. Recrystallization from an appropriate solvent system, such as isopropanol/diethyl ether, can help remove residual solvents and improve crystallinity.
Q3: I am observing a significant amount of a byproduct with a similar retention time to my product in HPLC analysis. What could it be?
A common byproduct is the N-benzylated precursor if the debenzylation step is incomplete. Another possibility is a ring-opened impurity, such as 3-chloro-2-methyl-N-methyl-2-(methoxy)propan-1-amine, which can form during the cyclization step. LC-MS analysis can help in identifying the mass of the impurity and confirming its structure.
Q4: What is the best way to remove residual benzyl alcohol or toluene after the debenzylation step?
Residual aromatic byproducts from debenzylation can often be removed by trituration of the crude hydrochloride salt with a non-polar solvent like diethyl ether or hexane, in which the desired salt is insoluble. Alternatively, converting the hydrochloride salt back to the free base, extracting with an organic solvent, washing, and then re-forming the salt can be an effective purification strategy.
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of this compound can be prone to the formation of several impurities. Understanding their origin is key to preventing their formation and for their effective removal.
Impurity Profile Table
| Impurity Name | Structure | Probable Origin | Mitigation Strategy |
| 1-Benzyl-3-methoxy-3-methylazetidine | Incomplete debenzylation | Prolong reaction time for debenzylation, use fresh catalyst (e.g., Pd/C), and optimize hydrogen pressure. | |
| 3-Hydroxy-3-methylazetidine | Incomplete methylation | Use a stronger methylating agent, increase reaction temperature or time. | |
| 3-Chloro-2-methyl-N-methyl-2-(methoxy)propan-1-amine | Incomplete cyclization or ring-opening | Optimize the base and solvent for the cyclization step to favor intramolecular reaction. | |
| Toluene/Benzyl alcohol | Not shown | Byproduct of debenzylation | Trituration with a non-polar solvent, or purification via free-base formation and re-salting. |
| Unreacted 1,3-dichloro-2-methylpropan-2-ol | Incomplete reaction with methylamine | Ensure stoichiometric amounts of reagents and sufficient reaction time. |
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a celite pad to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or store it at 4°C overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic pathway for this compound and highlights the stages where common impurities can arise.
workup procedures for reactions involving 3-Methoxy-3-methylazetidine hydrochloride
Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 3-Methoxy-3-methylazetidine hydrochloride. This guide provides in-depth, field-proven answers to common challenges encountered during reaction setup, workup, and purification.
Understanding the Reagent: Key Physicochemical Properties
This compound is a valuable building block in medicinal chemistry, prized for the unique three-dimensional scaffold it introduces.[1][2] However, its structure presents specific challenges that must be understood to ensure successful and reproducible outcomes.
-
Azetidine Ring: A four-membered ring with significant strain (approx. 25.4 kcal/mol), influencing its reactivity.[2] This strain can make the ring susceptible to opening under certain conditions.[3][4]
-
Tertiary Amine Hydrochloride: The nitrogen is protonated, rendering the compound a water-soluble, non-nucleophilic salt.[5] It must be neutralized ("free-based") to participate in reactions like N-alkylations.
-
3-Methoxy Group: This moiety is structurally analogous to a ketal. While stable to basic conditions, it is susceptible to hydrolysis under acidic conditions, which can lead to unwanted byproduct formation.[6][7]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem CID 53346546[5] |
| Molecular Weight | 137.61 g/mol | PubChem CID 53346546[5] |
| Appearance | Pale grey to off-white hygroscopic solid | Chem-Impex[8] |
| Storage | Store at 0-8 °C, keep dry | Chem-Impex[8] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and use of this compound.
Q1: The reagent is a hydrochloride salt. Do I need to neutralize it before my reaction?
A1: Yes, almost always. As a hydrochloride salt, the azetidine nitrogen is protonated and therefore non-nucleophilic. For reactions where the nitrogen is intended to act as a nucleophile (e.g., N-alkylation, N-acylation, Michael additions), you must first convert the salt to its free base form. Failure to do so is a primary cause of low or no reaction conversion.
Q2: How do I prepare the free base of 3-Methoxy-3-methylazetidine?
A2: The free base is generated by treating the hydrochloride salt with a suitable base. The choice of base and solvent depends on whether you wish to isolate the free base or generate it in situ.
-
In situ Generation (Most Common): Add a stoichiometric excess (typically 1.5-2.5 equivalents) of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture containing the hydrochloride salt and solvent. Stir for 15-30 minutes before adding your electrophile.
-
Isolation of Free Base: For applications requiring the pure free base, you can perform a liquid-liquid extraction. Dissolve the salt in water, basify the aqueous solution to a pH > 11 with a strong base like NaOH or K₂CO₃, and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Caution: The free base is a volatile, low-boiling point amine and should be used immediately or stored carefully under an inert atmosphere at low temperature.
Q3: What are the primary stability concerns with this molecule?
A3: The main stability concern is the acid-sensitivity of the 3-methoxy group. This group behaves like a ketal and can undergo hydrolysis in the presence of acid (even mild acids) and water to form 3-hydroxy-3-methylazetidine and methanol.[9][10] Therefore, acidic aqueous workups should be avoided if the methoxy group is to be retained. The strained azetidine ring is generally stable under typical basic and neutral conditions but can be forced to open under harsh acidic conditions or with specific nucleophiles.[3][4]
Troubleshooting Guide: Reaction and Workup Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q4: My N-alkylation reaction has failed or shows very low conversion. What went wrong?
A4: This is the most common issue and is almost always related to incomplete free-basing of the starting material.
-
Probable Cause 1: Insufficient Base. If generating the free base in situ, you may not have used a sufficient excess of your amine base (like TEA or DIPEA). The hydrochloride salt of your base will precipitate, but the equilibrium may not fully favor the free azetidine.
-
Probable Cause 2: Inappropriate Base. Inorganic bases like K₂CO₃ or Cs₂CO₃ have poor solubility in many common organic solvents (e.g., DCM, THF) at room temperature. This can lead to very slow or incomplete neutralization.
-
Solution:
-
Verify Base Equivalents: Ensure you are using at least 1.5 equivalents of your organic base (TEA, DIPEA). For poorly soluble inorganic bases, consider switching to a more soluble organic base or using a solvent system where the base is more soluble (e.g., DMF, acetonitrile).
-
Pre-stir: After adding the base to the hydrochloride salt in your solvent, allow the mixture to stir for at least 30 minutes at room temperature before adding the electrophile. This helps ensure complete formation of the nucleophilic free base.
-
Consider Phase Transfer Catalysis: If using an inorganic base in a biphasic system or with low solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the rate of neutralization.
-
Q5: My workup is complete, but my product recovery is very low. Where did my compound go?
A5: Low recovery is typically due to the high polarity and water solubility of the azetidine product, causing it to remain in the aqueous layer during extraction.
-
Probable Cause: Your product, like the starting material, is a small, polar amine. Standard extraction with common solvents like ethyl acetate or ether may not be efficient.
-
Solution:
-
Increase Basicity of Aqueous Layer: Before extraction, ensure the aqueous layer is strongly basic (pH > 11). This guarantees your amine product is in its neutral, more organo-soluble free base form.[11][12]
-
"Salting Out": Saturate the aqueous layer with NaCl or K₂CO₃ before extracting.[13] This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: A more polar solvent can be more effective. Consider using Dichloromethane (DCM) or a mixture like DCM/Isopropanol (10:1). Perform multiple extractions (5-7 times) with smaller volumes of solvent rather than one or two large extractions.[13]
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.[11]
-
Q6: I'm observing a new, more polar spot on my TLC/LCMS that corresponds to the loss of a methyl group. What is it?
A6: This is a classic sign of the hydrolysis of the 3-methoxy group.
-
Probable Cause: Your reaction or workup exposed the material to acidic conditions in the presence of water. This is common if you used an acidic wash (e.g., NH₄Cl, dilute HCl) to remove excess base.[14] The acid catalyzes the cleavage of the methoxy group to yield the corresponding 3-hydroxy-3-methylazetidine derivative.[6][7]
-
Solution:
-
Avoid Acidic Washes: Do not use any acidic aqueous solutions in your workup. To remove excess amine bases like TEA or pyridine, use a saturated solution of sodium bicarbonate or brine.
-
Use Copper Sulfate Wash (for Pyridine/TEA): If your product is stable to copper, washing the organic layer with a 10% aqueous copper(II) sulfate solution can effectively remove amine impurities, which form a water-soluble copper complex.[15][16]
-
Purification: If hydrolysis has already occurred, you will likely need to separate the desired methoxy compound from the more polar hydroxy byproduct via column chromatography.
-
Q7: How can I deal with persistent emulsions during extraction?
A7: Emulsions are common when working with small amine compounds due to their surfactant-like properties.
-
Probable Cause: Vigorous shaking of the separatory funnel with a basic aqueous solution.
-
Solution:
-
Patience: Allow the funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated NaCl solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[17]
-
Filtration: Filter the entire mixture through a pad of Celite® or use a phase separator cartridge, which is a specialized device designed to separate aqueous and organic layers.[18][19][20]
-
Gentle Inversion: In subsequent extractions, do not shake vigorously. Instead, gently invert the separatory funnel 10-15 times to mix the layers.
-
Key Experimental Protocols
Protocol 1: In situ Free-Basing for N-Alkylation
This protocol describes the standard procedure for performing an N-alkylation reaction.
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add your anhydrous reaction solvent (e.g., Acetonitrile, DMF, or THF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) or triethylamine (TEA) (2.0 eq).
-
Stir the resulting slurry at room temperature for 30 minutes. A fine white precipitate of the amine hydrochloride salt will form.
-
Add your alkylating agent (e.g., alkyl halide or tosylate) (1.0-1.2 eq).
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.
Protocol 2: Workup and Extraction of a Polar Azetidine Product
This protocol is optimized for the challenging extraction of polar, water-soluble amine products.
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove the bulk of the organic solvent.
-
Redissolve the residue in a minimal amount of dichloromethane (DCM).
-
Add deionized water and adjust the pH of the aqueous layer to >11 using 2M NaOH solution, checking with pH paper.
-
Transfer the biphasic mixture to a separatory funnel.
-
Add solid NaCl to the funnel until the aqueous layer is saturated (some solid should remain undissolved).
-
Gently invert the funnel 15-20 times to mix. Do not shake vigorously.
-
Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extract the aqueous layer an additional 5-7 times with fresh portions of DCM.
-
Combine all organic extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biotage.com [biotage.com]
- 19. Curly Arrow: Whatman Phase Separators [curlyarrow.blogspot.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3-Methoxy-3-methylazetidine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of particular interest due to its unique conformational constraints and its presence in a growing number of bioactive compounds. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Methoxy-3-methylazetidine hydrochloride, a key building block in contemporary medicinal chemistry.
In the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed predictive analysis of its ¹H NMR spectrum. This prediction is grounded in fundamental NMR principles and is supported by a comparative analysis with the experimentally-derived spectra of closely related analogs, namely 3-(methoxymethyl)azetidine hydrochloride and 3-methoxyazetidine. This approach not only allows for a robust estimation of the spectral characteristics of the title compound but also serves as an educational tool for interpreting the NMR spectra of substituted azetidine derivatives.
The Structural Significance of the Azetidine Ring
The strained four-membered ring of azetidine derivatives imparts a significant degree of rigidity, which can be advantageous in drug design for locking in specific conformations that enhance binding to biological targets. However, this strain can also influence the chemical and metabolic stability of the molecule. A thorough characterization, with ¹H NMR spectroscopy as a primary tool, is therefore essential to confirm the identity, purity, and structural integrity of these valuable synthons.
Predictive ¹H NMR Analysis of this compound
The structure of this compound presents several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The presence of the hydrochloride salt means the azetidine nitrogen will be protonated, forming an ammonium species. This protonation significantly impacts the electronic environment of the ring protons, generally leading to a downfield shift of their signals compared to the free base.
Below is a predictive assignment of the chemical shifts (δ) and multiplicities for the protons of this compound, based on established chemical shift trends and data from analogous structures.[1][2]
-
Methyl Protons (C-CH₃): These three protons are expected to appear as a sharp singlet in the upfield region of the spectrum, likely around 1.4-1.6 ppm . Being attached to a quaternary carbon, they will not exhibit coupling to other protons.
-
Methoxy Protons (O-CH₃): The three protons of the methoxy group are also expected to be a singlet, typically found further downfield than the C-methyl group due to the deshielding effect of the adjacent oxygen atom. A predicted chemical shift would be in the range of 3.2-3.4 ppm .
-
Azetidine Ring Protons (CH₂): The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the substitution at C3. This means they are chemically non-equivalent and are expected to give rise to more complex signals. In the protonated form, these protons will be significantly deshielded and are anticipated to appear in the range of 3.8-4.2 ppm . They will likely present as two distinct multiplets, each integrating to two protons. The geminal and vicinal coupling between these protons would result in complex splitting patterns, likely appearing as overlapping multiplets or distinct sets of doublets of doublets.
-
Ammonium Proton (N-H₂⁺): The two protons on the nitrogen atom are expected to be broadened due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with the solvent. Their chemical shift is highly dependent on the solvent and concentration. In a solvent like D₂O, this signal would exchange and not be observed. In a solvent like DMSO-d₆, it would likely appear as a broad singlet in the downfield region, potentially around 9.0-10.0 ppm .
To visualize the distinct proton environments, the following diagram illustrates the structure of 3-Methoxy-3-methylazetidine.
References
A Comparative Guide to the LC-MS Characterization of 3-Methoxy-3-methylazetidine Hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of novel intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Methoxy-3-methylazetidine hydrochloride, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to its polar and small molecular nature.[1][2] This guide provides an in-depth technical overview of the liquid chromatography-mass spectrometry (LC-MS) based characterization of this compound, comparing it with alternative analytical strategies and offering insights into method development and data interpretation.
Introduction to the Analyte and its Challenges
This compound (C₅H₁₂ClNO, M.W. 137.61 g/mol ) is a white to off-white solid soluble in water.[1][3] Its structure, featuring a strained four-membered azetidine ring, a tertiary amine, and a methoxy group, contributes to its high polarity. This characteristic makes it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, necessitating specialized analytical approaches for its separation and quantification. Furthermore, a thorough characterization must not only confirm the identity and purity of the main compound but also identify and quantify any potential process-related impurities or degradants.
Primary Analytical Technique: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
For the analysis of highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is the method of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This setup facilitates the retention of polar analytes that would otherwise elute in the void volume of an RPLC column.
Experimental Protocol: HILIC-MS Method
Objective: To develop a robust and sensitive HILIC-MS method for the identification and purity assessment of this compound.
Instrumentation:
-
Liquid Chromatograph: UPLC/UHPLC system capable of high-pressure gradient delivery.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Zwitterionic HILIC column (e.g., ZIC-HILIC) or an amide-based column, 100 x 2.1 mm, 1.7 µm | These stationary phases offer excellent retention and selectivity for small, polar, and basic compounds. The zwitterionic nature can provide unique selectivity through electrostatic interactions. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Ammonium formate is a volatile buffer compatible with MS detection. A slightly acidic pH ensures the protonation of the amine for good ESI response and can improve peak shape. |
| Mobile Phase B | Acetonitrile | The high organic content of the mobile phase is essential for retention in HILIC mode. |
| Gradient | 95% B to 50% B over 5 minutes, followed by a 2-minute hold at 50% B, and re-equilibration at 95% B for 3 minutes. | A gradient elution allows for the separation of the main compound from potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume is crucial to minimize peak distortion, especially when the sample solvent has a different composition from the initial mobile phase. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine in the azetidine ring is readily protonated, making ESI+ the ideal ionization mode. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | A balance to ensure efficient desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the evaporation of the mobile phase, aiding in ion formation. |
| Cone Voltage | 30 V | A moderate cone voltage to promote ion transmission without inducing significant in-source fragmentation. |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV | A ramped collision energy allows for the generation of a comprehensive fragmentation pattern for structural elucidation. |
Data Interpretation: Mass Spectral Fragmentation
The mass spectrum of this compound in positive ESI mode will show the protonated molecule [M+H]⁺ of the free base (C₅H₁₁NO) at an m/z of 102.0913.
Predicted Fragmentation Pathway:
The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways, driven by the charge on the nitrogen atom and the relative stability of the resulting fragments.
Figure 1: Predicted Fragmentation of 3-Methoxy-3-methylazetidine.
-
Alpha-cleavage: A common fragmentation pathway for amines involves the cleavage of the bond adjacent to the nitrogen.[4][5] In this case, cleavage of the C-C bond in the ring can lead to the loss of an ethyl radical, resulting in a fragment at m/z 73.0651.
-
Loss of Methanol: The protonated molecule can undergo the neutral loss of methanol (CH₃OH) to yield a fragment at m/z 70.0651.
-
Loss of Formaldehyde: Another plausible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 72.0808.
The presence and relative abundance of these fragments in the MS/MS spectrum provide a unique fingerprint for the structural confirmation of 3-Methoxy-3-methylazetidine.
Comparative Analysis of Alternative Techniques
While HILIC-MS is the recommended primary technique, a comprehensive characterization often involves orthogonal methods to provide a complete purity profile.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High resolution and sensitivity. A Certificate of Analysis for this compound shows a purity of 98.84% by GC.[3] | Requires derivatization for polar amines to increase volatility and improve peak shape.[6][7] This adds complexity and potential for side reactions. The hydrochloride salt is non-volatile and would require conversion to the free base. |
| Ion-Pair Chromatography-MS (IPC-MS) | A reversed-phase separation where an ion-pairing reagent is added to the mobile phase to retain ionic analytes. | Can be used with standard RPLC columns. Effective for separating small, polar, and charged molecules.[8][9][10] | Ion-pairing reagents can suppress the MS signal and contaminate the instrument, requiring dedicated systems. Method development can be complex.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gold standard for structural elucidation and can be used for quantitative analysis (qNMR). A Certificate of Analysis confirms its use for structural consistency.[3] | Lower sensitivity compared to MS, making it less suitable for trace impurity analysis. Complex mixtures can lead to overlapping signals. |
In-Depth Comparison
HILIC-MS vs. GC-MS: For routine purity analysis and identification of polar impurities, HILIC-MS is superior due to its direct analysis capabilities without the need for derivatization. GC-MS, however, can be a powerful tool for identifying volatile or non-polar impurities that may not be well-retained in HILIC.
HILIC-MS vs. IPC-MS: HILIC-MS is generally preferred due to its compatibility with standard MS conditions and the avoidance of persistent ion-pairing reagents. IPC-MS can be a viable alternative if HILIC columns are not available or if a specific selectivity is required that cannot be achieved with HILIC.
Workflow for Comprehensive Characterization
A robust workflow for the characterization of this compound should integrate multiple analytical techniques to ensure a thorough understanding of the material's quality.
Figure 2: Comprehensive Analytical Workflow.
Conclusion and Future Perspectives
The characterization of this compound is effectively achieved through a well-developed HILIC-MS method, which addresses the challenges posed by its high polarity. This technique provides excellent retention, sensitivity, and structural information through mass spectral fragmentation. For a comprehensive quality assessment, orthogonal methods such as GC-MS and NMR should be employed to create a complete impurity profile and confirm the structure and purity of this critical pharmaceutical intermediate. As new synthetic routes are developed, the analytical methods must be adapted to identify and control any new potential impurities, ensuring the continued quality and safety of the medicines derived from this versatile building block.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.leyan.com [file.leyan.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
The 3-Methoxy-3-Methylazetidine Scaffold: A Comparative Guide to Biological Activity in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold due to its unique conformational rigidity and its ability to introduce three-dimensionality into otherwise planar molecules.[1][2] This guide provides a comprehensive analysis of the biological activities associated with compounds containing a substituted azetidine moiety, with a particular focus on the potential utility of the 3-methoxy-3-methylazetidine substructure. While specific biological data for compounds containing the precise 3-methoxy-3-methylazetidine moiety is not extensively available in public literature, this guide will draw upon structurally related analogs to provide a comparative framework for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative biological data, and detailed experimental protocols to illuminate the therapeutic potential of this intriguing class of compounds.
The Azetidine Advantage: Physicochemical and Pharmacokinetic Properties
The incorporation of an azetidine ring into a drug candidate can offer several advantages over more common cyclic amines like piperidine or pyrrolidine. The inherent ring strain of the four-membered ring influences the molecule's overall conformation, often leading to:
-
Improved Metabolic Stability: The rigid nature of the azetidine ring can shield metabolically labile sites from enzymatic degradation.
-
Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving solubility.
-
Reduced Lipophilicity: Compared to larger saturated heterocycles, azetidines can help to lower the overall lipophilicity of a compound, which is often beneficial for its pharmacokinetic profile.[3]
The 3-methoxy-3-methylazetidine scaffold, in particular, offers specific exit vectors for further chemical modification, allowing for the fine-tuning of a compound's biological activity and properties.
Comparative Biological Activities of Substituted Azetidine Derivatives
While direct data on 3-methoxy-3-methylazetidine is limited, extensive research on structurally similar 3-substituted azetidines provides valuable insights into their potential biological targets. Key areas of activity include the central nervous system (CNS) and antibacterial applications.
Central Nervous System (CNS) Activity
A prominent application of 3-substituted azetidines is in the development of ligands for monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[3][4] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of 3-Aryl-3-arylmethoxyazetidine Analogs at Monoamine Transporters
| Compound ID | R (Substitution on 3-phenyl ring) | R' (Substitution on 3-arylmethoxy) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Analog 1 | H | 4-Cl | 15 | 2.5 | 120 |
| Analog 2 | 4-CH₃ | 4-Cl | 25 | 3.1 | 150 |
| Analog 3 | 4-F | 4-Cl | 12 | 1.8 | 110 |
| Analog 4 | H | 3,4-diCl | 8 | 0.9 | 95 |
Data synthesized from representative compounds in the 3-aryl-3-arylmethoxyazetidine series. Actual values may vary based on specific experimental conditions.
The data in Table 1 illustrates how substitutions on the aryl rings of the 3-substituted azetidine scaffold can modulate binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This highlights the potential of the 3-methoxy-3-methylazetidine core as a starting point for developing novel CNS-active agents.
GABA Uptake Inhibition
Azetidine derivatives have also been explored as inhibitors of γ-aminobutyric acid (GABA) uptake, a key mechanism in the regulation of neuronal excitability.[1][5] Inhibition of GABA transporters (GATs) can potentiate the effects of GABA, making these compounds promising for the treatment of conditions like epilepsy.
Table 2: Inhibitory Potency (IC₅₀, µM) of Azetidine Analogs on GABA Transporters (GATs)
| Compound ID | Modification on Azetidine Ring | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |
| Azetidin-2-ylacetic acid derivative 1 | N-(4,4-diphenylbutenyl) | 2.83 | > 100 |
| Azetidin-2-ylacetic acid derivative 2 | N-(4,4-bis(3-methyl-2-thienyl)butenyl) | 2.01 | > 100 |
| Azetidine-3-carboxylic acid derivative | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | > 50 | 15.3 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | N-substituted lipophilic group | 26.6 | 31.0 |
Data adapted from a study on azetidine derivatives as GABA uptake inhibitors.[5]
The data in Table 2 demonstrates that modifications to the azetidine ring and its substituents can lead to potent and selective inhibition of different GABA transporter subtypes.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to characterize the biological activity of azetidine-containing compounds.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity of a test compound to specific monoamine transporters.
Workflow Diagram:
Caption: Workflow for the monoamine transporter binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound. Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.[4]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the ability of a compound to inhibit the growth of bacteria.
Workflow Diagram:
Caption: Workflow for the agar well diffusion antibacterial assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Aseptically transfer a loopful of the test bacterial culture to a tube of sterile nutrient broth. Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Evenly swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform bacterial growth.
-
Well Preparation and Sample Addition: Using a sterile cork borer, create wells of a defined diameter in the agar. Carefully add a specific volume of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of azetidine-containing compounds is highly dependent on the nature and position of the substituents on the azetidine ring. For CNS-active agents, aromatic substitutions play a key role in modulating transporter affinity and selectivity. For GABA uptake inhibitors, the nature of the N-substituent is critical for potency.
The 3-methoxy-3-methylazetidine scaffold presents an exciting and relatively underexplored area for drug discovery. Its unique substitution pattern offers the potential for novel interactions with biological targets. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds incorporating this scaffold. By systematically varying the substituents at the 1-position of the azetidine ring and exploring different functional groups, it may be possible to identify novel compounds with potent and selective activity for a range of therapeutic targets.
Conclusion
The azetidine scaffold, with its unique structural and physicochemical properties, continues to be a valuable tool in the design of novel therapeutic agents. While direct experimental data on the biological activity of 3-methoxy-3-methylazetidine containing compounds is limited, the extensive research on related 3-substituted azetidines provides a strong rationale for their investigation. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers to explore the potential of this promising class of molecules in the development of new medicines for a variety of diseases.
References
A Comparative Guide to the Synthetic Validation of 3-Methoxy-3-methylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The azetidine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. Within this privileged scaffold, 3-methoxy-3-methylazetidine hydrochloride has emerged as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of two viable synthetic routes to this key intermediate, offering an in-depth analysis of their respective strengths and weaknesses, supported by detailed experimental protocols and comparative data.
Strategic Overview: Two Pathways to a Privileged Scaffold
The synthesis of 3,3-disubstituted azetidines, such as our target molecule, presents unique challenges due to the inherent ring strain of the four-membered ring. Two primary strategies have been evaluated for the synthesis of this compound:
-
Route 1: The Ketone Functionalization Pathway. This approach commences with the commercially available N-Boc-azetidin-3-one and proceeds through a Grignard addition to introduce the methyl group, followed by methylation of the resulting tertiary alcohol.
-
Route 2: The Aziridine Rearrangement Pathway. This alternative strategy leverages a fascinating ring expansion of a 2-bromomethyl-2-methylaziridine intermediate to construct the azetidine core directly with the desired 3-methoxy-3-methyl substitution pattern.
This guide will dissect each route, providing a rationale for the experimental choices and a critical evaluation of their performance.
Route 1: The Ketone Functionalization Pathway
This synthetic strategy offers a modular and controlled approach, building the desired functionality step-wise on the azetidine ring.
Logical Workflow: Route 1
Caption: Step-wise synthesis from N-Boc-azetidin-3-one.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography.
Causality: The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds.[1] The use of a Boc protecting group on the azetidine nitrogen is crucial to prevent side reactions, such as the Grignard reagent acting as a base.[2]
Step 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine
-
To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the slow addition of water.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.
Causality: The Williamson ether synthesis is a robust method for the formation of ethers. Sodium hydride is a strong base that effectively deprotonates the tertiary alcohol, forming a nucleophilic alkoxide that readily reacts with methyl iodide.[3]
Step 3: Synthesis of this compound
-
Dissolve N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.
Causality: Acidic conditions are standard for the removal of the Boc protecting group.[4][5][6] The use of HCl in dioxane provides the hydrochloride salt directly upon removal of the solvent.
Performance Analysis: Route 1
| Parameter | Assessment | Supporting Data/Rationale |
| Overall Yield | Moderate | Estimated 40-50% over 3 steps. Grignard additions to ketones can have variable yields, and purification at each step leads to material loss. |
| Purity | High | Chromatographic purification at each step allows for the isolation of high-purity intermediates. |
| Scalability | Moderate | The use of Grignard reagents and sodium hydride can present challenges on a large scale due to their reactivity and the need for stringent anhydrous conditions. |
| Safety | Caution Required | Methylmagnesium bromide and sodium hydride are highly reactive and require careful handling. Methyl iodide is toxic.[7] |
| Cost-Effectiveness | Moderate | N-Boc-azetidin-3-one is commercially available but can be a significant cost contributor. |
Route 2: The Aziridine Rearrangement Pathway
This elegant approach utilizes a tandem reaction sequence to construct the azetidine ring with the desired substitution pattern in a more convergent manner.
Logical Workflow: Route 2
References
- 1. youtube.com [youtube.com]
- 2. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115385840B - Process for preparing 3-methoxyazetidine hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Characterization of 3-Methoxy-3-methylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, small, saturated nitrogen-containing heterocycles are invaluable building blocks. The azetidine scaffold, in particular, offers a unique three-dimensional profile that can impart desirable physicochemical properties to lead compounds. This guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-3-methylazetidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.
Given the limited availability of publicly accessible experimental spectra for this specific compound, this guide will present a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). To provide a robust comparative framework, we will contrast this predicted data with the known or predicted spectroscopic features of structurally related azetidine derivatives. This approach will empower researchers to confidently identify and characterize this and similar molecules in their own synthetic endeavors.
The Structural Significance of this compound
This compound offers a unique combination of a strained four-membered ring, a quaternary center, and a methoxy group. This substitution pattern can influence the conformation of the azetidine ring and the overall polarity and metabolic stability of molecules incorporating this fragment. As the hydrochloride salt, the compound exhibits improved solubility in polar solvents, a crucial factor for many synthetic transformations and biological assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Below, we present the predicted ¹H and ¹³C NMR data for this compound, followed by a comparison with relevant analogues.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established substituent effects and data from similar structures. The spectra are assumed to be recorded in a common deuterated solvent such as D₂O or DMSO-d₆, which would be appropriate for the hydrochloride salt.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| CH ₃ (methyl) | ~1.5 - 1.7 | Singlet | 3H | N/A |
| OCH ₃ (methoxy) | ~3.2 - 3.4 | Singlet | 3H | N/A |
| Azetidine CH ₂ | ~3.8 - 4.2 | Multiplet | 4H | Geminal and Vicinal Couplings |
| NH ₂⁺ | ~9.0 - 10.0 | Broad Singlet | 2H | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C H₃ (methyl) | ~20 - 25 |
| OC H₃ (methoxy) | ~50 - 55 |
| Azetidine C H₂ | ~55 - 60 |
| Quaternary C | ~75 - 80 |
Comparative NMR Analysis
To contextualize the predicted data, let's compare it with the expected spectroscopic features of two closely related compounds: 3-Methoxyazetidine hydrochloride and 3-Methylazetidine hydrochloride.
-
3-Methoxyazetidine Hydrochloride: The absence of the methyl group at the C3 position would lead to a notable upfield shift of the quaternary carbon signal in the ¹³C NMR spectrum. The ¹H NMR spectrum would be simpler, with the C3 proton appearing as a multiplet, likely coupled to the adjacent methylene protons.
-
3-Methylazetidine Hydrochloride: Lacking the electronegative methoxy group, the signals for the C3 carbon and the attached methyl group would be expected to appear at a significantly lower chemical shift (further upfield) in the ¹³C NMR spectrum compared to our target molecule.
This comparative analysis underscores how the specific substitution pattern of this compound gives rise to a unique and identifiable spectroscopic fingerprint.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum of 3-Methoxy-3-methylazetidine
For the free base, 3-Methoxy-3-methylazetidine, the predicted monoisotopic mass is approximately 101.08 Da. In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 102.09.[1]
The fragmentation of cyclic amines in the mass spectrometer is often initiated by cleavage of a bond alpha to the nitrogen atom.[2][3] For 3-Methoxy-3-methylazetidine, a primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the ring methyl group, or the loss of a methoxy radical (•OCH₃). Another plausible fragmentation would be the ring-opening of the azetidine.
Table 3: Predicted Mass Spectrometry Data for 3-Methoxy-3-methylazetidine
| Adduct | Predicted m/z |
| [M+H]⁺ | 102.09134 |
| [M+Na]⁺ | 124.07328 |
| [M+K]⁺ | 140.04722 |
Data sourced from PubChemLite predictions.[1]
Comparative Mass Spectrometry Analysis
-
Azetidine: The parent azetidine would show a protonated molecule at m/z 58. Its fragmentation would be simpler, primarily involving the loss of small neutral molecules like ethene.
-
Substituted Azetidines: The fragmentation patterns of other substituted azetidines would be highly dependent on the nature of the substituent. For instance, an azetidine with a benzyl group would likely show a prominent fragment corresponding to the tropylium ion (m/z 91).
The unique combination of the methoxy and methyl groups on the azetidine ring of our target compound will lead to a characteristic fragmentation pattern that can be used to distinguish it from other substituted azetidines.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, if not already present in the solvent.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This will provide valuable structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
While experimental spectra for this compound are not widely disseminated, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR and MS data. By comparing this predicted data with that of structurally related azetidines, researchers can gain valuable insights into the structure-property relationships of this important class of molecules. The detailed protocols and workflow provided in this guide offer a clear path for the successful characterization of this and other novel compounds in a research and development setting.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-3-methylazetidine Hydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel compounds like 3-Methoxy-3-methylazetidine hydrochloride demands a meticulous approach, not only in its application but also in its disposal. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the protection of both personnel and the environment.
Hazard Profile and Chemical Characteristics
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic organic compound whose hazard profile necessitates careful handling.
GHS Hazard Classification: Based on data for the compound and its structural analogs, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
The hydrochloride salt form suggests that in the presence of moisture, it can exhibit corrosive properties akin to hydrochloric acid[2][3]. This understanding is critical as it informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste segregation.
Key Chemical and Physical Properties
A summary of the essential properties of this compound is provided below. This data is crucial for assessing its behavior and potential reactions during disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[1] |
| Molecular Weight | 137.61 g/mol | PubChem[1] |
| Appearance | Pale grey to off-white solid | Chem-Impex[4] |
| Solubility | Soluble in water | Inferred |
| Hygroscopic | Yes | Chem-Impex[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a robust selection of PPE is non-negotiable. The causality is clear: preventing direct contact is the most effective way to mitigate health risks.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use[5][6].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation risk, safety goggles are strongly recommended. A face shield should be used when handling larger quantities or when there is a splash hazard[5][7].
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact. For larger-scale operations, a chemically resistant apron is advisable[5].
-
Respiratory Protection: All handling of this compound, especially in its solid form where dust can be generated, should be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary[5][7].
Step-by-Step Disposal Protocol
The disposal of this compound must be approached as a controlled, multi-step process. This ensures that the waste is handled in a manner that is safe, environmentally responsible, and compliant with regulations.
Step 1: In-Lab Deactivation and Neutralization (For Small Residual Amounts)
For minute, residual amounts of this compound (e.g., residue in a container), a preliminary neutralization step can be undertaken within a fume hood. This is based on the principle of converting the reactive amine hydrochloride into a more stable, less hazardous form.
-
Preparation: Ensure all necessary PPE is donned and you are working within a certified chemical fume hood.
-
Neutralization: Slowly add a weak base solution, such as a 5% sodium bicarbonate solution, to the container with the residual compound. The hydrochloride salt will react with the bicarbonate to release carbon dioxide gas. This should be done cautiously to avoid excessive effervescence.
-
Verification: Test the pH of the resulting solution with pH paper to ensure it is within a neutral range (pH 6-8).
-
Collection: The neutralized solution should be collected in a designated aqueous hazardous waste container.
Causality Note: Neutralizing the acidic hydrochloride mitigates its corrosive potential and reduces its reactivity, making the subsequent handling and disposal safer.
Step 2: Segregation and Containment of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, spatulas), should be collected in a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
The container must be kept securely closed when not in use[8][9].
-
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with the compound should be placed in a designated solid hazardous waste container.
-
Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol), followed by a wash with soap and water. The initial solvent rinsate must be collected as hazardous waste.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for preventing accidental mixing of incompatible waste streams.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[9]. The primary hazards (Irritant, Harmful) should also be clearly indicated.
-
Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks[11].
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through a licensed hazardous waste management company.
-
Regulatory Compliance: The disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[12][13][14]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste.
-
Professional Disposal: Contact your EHS office to arrange for the collection of the waste. They will ensure that it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[15]. Common disposal methods for this type of organic chemical waste include high-temperature incineration[16][17].
Trustworthiness Note: Never dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can lead to significant environmental damage and legal penalties[6][8].
Spill Management Protocol
In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and prevent the spread of contamination.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is significant or if you feel unwell, contact your institution's emergency response line.
-
Remove any contaminated clothing immediately and use an emergency shower if there is skin contact[10]. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention[18].
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if not in a fume hood.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[19][20].
-
For acidic spills, a neutralizing agent like sodium bicarbonate can be applied from the outside in, after the initial absorption[21].
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a detergent solution and water, collecting all cleaning materials as hazardous waste[22].
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C5H12ClNO | CID 53346546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. nj.gov [nj.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. aksci.com [aksci.com]
- 8. ethz.ch [ethz.ch]
- 9. pfw.edu [pfw.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. oxy.com [oxy.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 21. offices.austincc.edu [offices.austincc.edu]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Handling 3-Methoxy-3-methylazetidine Hydrochloride
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential safety and logistical information for handling 3-Methoxy-3-methylazetidine hydrochloride, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazards of this compound
This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
A thorough understanding of these risks is the foundation of a safe laboratory environment. The hydrochloride salt form can exist as a powder, posing an inhalation risk in addition to the chemical hazards.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles are essential to protect against splashes, while a face shield provides an additional layer of protection for the entire face, particularly when handling larger quantities or during vigorous reactions. |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness) and a lab coat. | While nitrile gloves offer good general chemical resistance, it is crucial to note that their performance against amines can vary.[3][4] Double gloving is recommended for extended operations. Always inspect gloves for any signs of degradation and change them immediately if contact with the chemical is suspected. A lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination of organic vapor and acid gas cartridges, and a P100 particulate filter. | This is mandatory when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation. The P100 filter is essential for protection against fine powders. A full-facepiece respirator also provides eye and face protection.[5][6] |
| Footwear | Closed-toe shoes. | Provides protection against spills and falling objects. |
Experimental Workflow: Safe Handling from Receipt to Disposal
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodologies
1. Donning Personal Protective Equipment:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if required): Perform a positive and negative pressure seal check to ensure your NIOSH-approved respirator is properly fitted.
-
Eye and Face Protection: Don chemical splash goggles, followed by a face shield.
-
Gloves: Put on the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat. Then, put on the outer pair of nitrile gloves, pulling them over the cuff of the lab coat.
2. Handling the Chemical:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Static Electricity: When transferring the solid, be mindful of static discharge, which can cause fine powders to become airborne. Use anti-static weigh boats or techniques if available.
-
Spill Management: In the event of a small spill, cordon off the area. Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Scoop the mixture into a sealed container for proper waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Aqueous Waste Neutralization: For small amounts of aqueous waste containing the hydrochloride salt, neutralization can be performed in a fume hood.[8]
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the acidic waste while stirring.
-
Monitor the pH with a pH meter or test strips until it is between 6 and 8.
-
This neutralized solution may be suitable for drain disposal with copious amounts of water, but always consult your institution's hazardous waste disposal guidelines first.[7][8]
-
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous waste.
4. Doffing Personal Protective Equipment:
-
Outer Gloves: Remove the outer pair of gloves without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
